cis-Bicyclo[3.3.0]octane-3,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQHNGZPQYKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199666 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51716-63-3, 74513-16-9 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74513-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a bridged bicyclic diketone that serves as a versatile building block in organic synthesis. Its rigid, cis-fused ring system provides a well-defined three-dimensional structure, making it an attractive starting material for the stereocontrolled synthesis of complex molecules, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and applications.
Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature.[1] It is soluble in solvents like chloroform and can be purified by recrystallization from methanol or ethanol, or by sublimation.[1]
| Property | Value | Reference |
| CAS Number | 51716-63-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |
| Molecular Weight | 138.16 g/mol | [1][2][3] |
| Melting Point | 83-86 °C | [1][4] |
| Appearance | White to light yellow solid | [1] |
| IUPAC Name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | [3] |
| InChI Key | HAFQHNGZPQYKFF-OLQVQODUSA-N | [3][4] |
| SMILES String | O=C1C[C@H]2CC(=O)C[C@H]2C1 | [3] |
| Purity | Typically ≥98-99% | [1][2] |
Spectroscopic Data
The structural features of this compound have been well-characterized by various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| Infrared (IR) | (CHCl₃) cm⁻¹: 1738 (C=O), 1405, 1222, 1208, 1175, 792 | [1] |
| ¹H NMR | (CDCl₃, 220 MHz) δ: 2.16 (dd, 4H, J = 4.2, 19.3), 2.59 (dd, 4H, J = 8.5, 19.3), 3.04 (m, 2H) | [1] |
| ¹³C NMR | (CDCl₃) δ: 35.5 (d, CH), 42.6 (t, CH₂), 217.2 (s, C=O) | [1][5] |
| Mass Spectrometry | (70 eV) m/e (relative intensity): 138 (M⁺, 41), 69 (36), 68 (58), 41 (100), 39 (53) | [1] |
Synthesis of this compound
A common and efficient method for the preparation of this compound is through a Weiss-Cook condensation reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal, followed by hydrolysis and decarboxylation.[1][6]
Experimental Protocol
Step 1: Condensation
-
In a 1-liter Erlenmeyer flask, a freshly prepared solution of sodium bicarbonate (5.6 g) in 400 mL of water is prepared.
-
To this solution, dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) is added, and the mixture is stirred rapidly.
-
Biacetyl (17.2 g, 0.20 mol) is then added in one portion.[1]
-
The stirring is continued for 24 hours, during which a white crystalline solid separates.
-
The solid is collected by suction filtration and dried under reduced pressure.[1]
Step 2: Hydrolysis and Decarboxylation
-
The intermediate salt from the previous step is dissolved in 400 mL of water in a 1-liter flask.
-
Concentrated hydrochloric acid (46 mL of 37% solution) is added dropwise with vigorous stirring.
-
The resulting mixture is heated to reflux at 100-120 °C for 3 hours, during which the mixture becomes homogeneous.[6]
-
After cooling, the reaction mixture is extracted three times with dichloromethane (3 x 250 mL).[6]
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.[1][6]
-
The product can be further purified by recrystallization from methanol or ethanol, or by sublimation at 70 °C (0.1 mm).[1]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of complex molecules.
-
Antimalarial Agents: The dione can be condensed with endoperoxides to form trioxane-containing molecules, known as trioxaquines, which are a class of antimalarial agents.[7]
-
Polyquinane Synthesis: It serves as a precursor for the synthesis of 1-substituted this compound derivatives, which are potential precursors to polyquinanes, a class of natural products with complex, fused five-membered ring systems.[2][8]
-
Fischer Indole Cyclization: The compound undergoes a twofold Fischer indole cyclization to produce pentalenodiindole skeletons, which are of interest in medicinal chemistry.[9]
-
Natural Product Synthesis: The rigid bicyclic scaffold is a key starting material for the total synthesis of various natural products and their analogues.[10] For instance, it is an intermediate in the synthesis of Loganin, an iridoid glycoside with protective effects against hepatic injury.[3]
Conclusion
This compound, with its well-defined stereochemistry and versatile reactivity, is a cornerstone in the construction of intricate molecular architectures. Its accessibility through established synthetic protocols, combined with its utility in the synthesis of biologically active compounds and complex natural products, ensures its continued importance in the fields of organic synthesis and drug discovery. This guide provides essential technical information to aid researchers in leveraging the full potential of this valuable synthetic intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | 51716-63-3 [chemicalbook.com]
- 4. cis-Bicyclo 3.3.0 octane-3,7-dione 99 51716-63-3 [sigmaaldrich.com]
- 5. This compound(51716-63-3) 13C NMR [m.chemicalbook.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Physical and chemical properties of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Bicyclo[3.w]octane-3,7-dione is a bridged bicyclic diketone that serves as a versatile and crucial building block in synthetic organic chemistry. Its rigid, cis-fused ring system provides a well-defined three-dimensional scaffold, making it an attractive starting material for the stereocontrolled synthesis of complex polycyclic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of cis-bicyclo[3.3.0]octane-3,7-dione, detailed experimental protocols for its synthesis, and its applications in the development of pharmacologically active compounds.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its fundamental physical and chemical identifiers are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 83-86 °C | [3] |
| Boiling Point | Not definitively available | |
| Density | 1.191 ± 0.06 g/cm³ (predicted) | [4] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol. Limited solubility in water. (Quantitative data not available) | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 51716-63-3 | |
| InChI | InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2/t5-,6+ | |
| InChIKey | HAFQHNGZPQYKFF-OLQVQODUSA-N | |
| SMILES | C1[C@@]2([H])--INVALID-LINK--(CC(=O)C2)CC1=O |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, 220 MHz) | δ: 2.16 (dd, 4H, J = 4.2, 19.3 Hz), 2.59 (dd, 4H, J = 8.5, 19.3 Hz), 3.04 (m, 2H) | [2] |
| ¹³C NMR (CDCl₃) | δ: 35.5 (d, CH), 42.6 (t, CH₂), 217.2 (s, C=O) | [2] |
| Infrared (IR) (CHCl₃) | 1738 cm⁻¹ (C=O) | [2] |
| Mass Spectrometry (MS) (70 eV) | m/z (%): 138 (M⁺, 41), 69 (36), 68 (58), 41 (100), 39 (53) | [2] |
Experimental Protocols
The synthesis of this compound is most effectively achieved through the Weiss-Cook reaction, which involves the condensation of a 1,2-dicarbonyl compound with an ester of 3-oxoglutaric acid. A well-established protocol is provided by Organic Syntheses.
Synthesis of this compound
This procedure details the synthesis from tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.
Materials:
-
Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Glacial acetic acid
-
1 M Hydrochloric acid
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
3-L three-necked, round-bottomed flask
-
Heating mantle
-
Two reflux condensers
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A 3-L, three-necked, round-bottomed flask equipped with a heating mantle, two reflux condensers, and a magnetic stirrer is charged with 135 g (0.364 mol) of the tetraester, 66 mL of glacial acetic acid, and 600 mL of 1 M hydrochloric acid.[2]
-
The mixture is stirred vigorously and heated at reflux for 2.5 hours.[2]
-
The solution is cooled in an ice bath, and the product is extracted with five 250-mL portions of chloroform.[2]
-
The combined chloroform extracts are washed with 60-mL portions of saturated sodium bicarbonate solution until the aqueous layer remains basic to litmus paper.[2]
-
The organic layer is dried with anhydrous sodium sulfate and evaporated cautiously under reduced pressure to yield 44–45.5 g (88–90%) of a white to light yellow solid.[2]
-
The product can be further purified by recrystallization from methanol or ethanol and/or by sublimation at 70°C (0.1 mm).[2]
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by its two ketone functionalities. These ketones can undergo a wide range of transformations, including reductions, olefinations, and reactions with nucleophiles, making it a valuable precursor for a diverse array of more complex molecules.
While this compound itself has not been reported to have direct biological activity or involvement in signaling pathways, its rigid scaffold is a key component in the synthesis of several classes of biologically active compounds.
-
Antimalarial Agents: It is a key starting material in the synthesis of trioxaquines, which are hybrid molecules combining a trioxane moiety (responsible for the activity of artemisinin) and a 4-aminoquinoline group (found in chloroquine).[4] The fixed conformation of the bicyclooctane ring allows for the stereochemical investigation of these potential antimalarial drugs.[4]
-
Antimicrobial Compounds: Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity.
-
Polyquinane Synthesis: This diketone is a precursor for the synthesis of various substituted polyquinanes, a class of natural products with a wide range of biological activities.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its tetraester precursor.
Role in Drug Discovery
This diagram illustrates the logical relationship of this compound as a central building block in the synthesis of various classes of biologically active molecules.
Conclusion
This compound is a foundational molecule in the field of organic synthesis, particularly for the construction of complex, polycyclic systems. Its well-defined stereochemistry and the reactivity of its diketone functionality provide a robust platform for the development of novel therapeutic agents. This guide has summarized its key physical and chemical properties, provided a detailed synthetic protocol, and highlighted its significance in drug discovery and natural product synthesis. Further research into the derivatization of this versatile scaffold holds considerable promise for the discovery of new and effective pharmaceuticals.
References
Spectroscopic data for cis-Bicyclo[3.3.0]octane-3,7-dione (¹H NMR, ¹³C NMR, IR)
This guide provides an in-depth overview of the spectroscopic data for cis-Bicyclo[3.3.0]octane-3,7-dione, a key bicyclic diketone intermediate in organic synthesis. The following sections detail its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopic data. Additionally, comprehensive experimental protocols for acquiring this data are presented, along with a workflow diagram for the structural elucidation of organic compounds.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a quantitative reference for researchers.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 3.04 | multiplet | - | 2H | CH |
| 2.59 | doublet of doublets | 19.3, 8.5 | 4H | Hᵦ of CH₂ |
| 2.16 | doublet of doublets | 19.3, 4.2 | 4H | Hₐ of CH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 220 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 217.2 | singlet | C=O |
| 42.6 | triplet | CH₂ |
| 35.5 | doublet | CH |
Solvent: CDCl₃[1]
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 1738 | Strong, sharp | C=O stretch |
| 1405 | Medium | CH₂ scissoring |
| 1222 | Medium | C-C stretch |
| 1208 | Medium | C-C stretch |
| 1175 | Medium | C-H wagging |
| 792 | Medium | C-H out-of-plane bend |
Sample Phase: Chloroform (CHCl₃) solution[1]
Experimental Protocols
The following protocols outline the methodologies for obtaining the spectroscopic data presented above.
1. Synthesis of this compound
A detailed procedure for the synthesis of this compound has been reported in Organic Syntheses. The process involves the reaction of dimethyl 1,3-acetonedicarboxylate with aqueous glyoxal in the presence of sodium methoxide, followed by acidic hydrolysis and decarboxylation.[1][2] The crude product is then purified by extraction and recrystallization to yield a white crystalline solid.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 220 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32.
-
Spectral width: 0-10 ppm.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A NMR spectrometer operating at a corresponding frequency for ¹³C (e.g., 55 MHz for a 220 MHz ¹H instrument).
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Spectral width: 0-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in chloroform (CHCl₃).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
The solution is placed in a liquid-sample cell with sodium chloride (NaCl) or potassium bromide (KBr) windows.
-
A background spectrum of the pure solvent (CHCl₃) is recorded.
-
The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using various spectroscopic methods. This process combines data from multiple techniques to build a comprehensive picture of the molecular structure.[3][4][5]
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 4. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 5. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
In-Depth Technical Guide on the Crystal Structure of a cis-Bicyclo[3.3.0]octane-3,7-dione Derivative
Disclaimer: To date, the crystal structure of the parent compound, cis-Bicyclo[3.3.0]octane-3,7-dione, has not been reported in publicly accessible crystallographic databases. This guide therefore provides a comprehensive analysis of the crystal structure of a closely related and synthetically relevant derivative, cis-Bicyclo[3.3.0]oct-3-ene-2,7-dione 7-(2,2-Dimethyltrimethylene Acetal) . The data and protocols presented herein are compiled from published crystallographic studies and organic synthesis literature.
Introduction
The cis-bicyclo[3.3.0]octane framework is a fundamental structural motif in a variety of natural products and serves as a versatile building block in organic synthesis. The dione derivative, in particular, offers multiple reaction sites for further functionalization. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design, mechanistic studies, and the development of stereoselective synthetic methodologies. This technical guide summarizes the available crystallographic data for cis-Bicyclo[3.3.0]oct-3-ene-2,7-dione 7-(2,2-Dimethyltrimethylene Acetal), a key intermediate that provides significant insight into the conformational properties of the bicyclo[3.3.0]octane ring system.
Crystallographic Data
The crystal structure of cis-Bicyclo[3.3.0]oct-3-ene-2,7-dione 7-(2,2-Dimethyltrimethylene Acetal) was determined by X-ray crystallography. The compound crystallizes in the orthorhombic space group Pbca. The six-membered acetal ring adopts a chair conformation, while the two five-membered rings of the bicyclo[3.3.0]octane core exhibit skew-envelope and envelope forms. The majority of bond distances and angles are within normal ranges, with slight deviations attributed to electronic conjugation and steric effects.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₃H₁₈O₃ |
| Formula Weight | 222.28 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 19.633 (3) |
| b (Å) | 12.211 (2) |
| c (Å) | 10.147 (2) |
| V (ų) | 2433 (1) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.214 (1) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71069 |
| F(000) | 976 |
| R-factor | 0.048 |
Note: Detailed atomic coordinates, bond lengths, and angles are typically found in the full crystallographic information file (CIF), which was not accessible for this report.
Experimental Protocols
General Synthesis of the Core Moiety: this compound
The parent dione can be synthesized via several routes. A common method involves the hydrolysis and decarboxylation of a tetraester precursor.
Procedure:
-
A mixture of tetracyclohexyl[3.3.0]octane-3,7-dioxo-2,4,6,8-tetracarboxylate (0.02 mol), 3.3 mL of acetic acid, and 30 mL of 1 M hydrochloric acid is prepared.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature for 3.5 hours.[1]
-
After cooling to room temperature, the product is extracted with dichloromethane (3 x 50 mL).[1]
-
The combined organic phases are concentrated under reduced pressure.[1]
-
The pH is adjusted to 7 by the dropwise addition of a saturated sodium bicarbonate solution.[1]
-
The organic phase is separated, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.[1]
Crystal Growth and X-ray Diffraction of the Acetal Derivative
The specific protocol for the synthesis and crystallization of cis-Bicyclo[3.3.0]oct-3-ene-2,7-dione 7-(2,2-Dimethyltrimethylene Acetal) is detailed in the primary literature. Generally, this involves the reaction of the parent dione with 2,2-dimethyl-1,3-propanediol under acidic conditions, followed by purification and crystallization from a suitable solvent system. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. The diffraction data is then collected using a diffractometer equipped with a suitable X-ray source.
Workflow and Data Analysis
The overall process from chemical synthesis to the final elucidated crystal structure follows a well-defined workflow. This involves the synthesis of the target compound, purification and crystallization, data collection via X-ray diffraction, and subsequent data processing and structure solution.
References
An In-Depth Technical Guide on the Stereochemistry of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a key synthetic intermediate possessing a rigid C2-symmetric chiral scaffold. This unique structural motif is of significant interest in the fields of organic synthesis and drug development, serving as a versatile building block for the stereocontrolled synthesis of complex natural products and pharmacologically active molecules. Its two fused cyclopentanone rings in a cis-configuration create a concave, sterically hindered endo face and a more accessible exo face, allowing for a high degree of stereoselectivity in chemical transformations. This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, spectroscopic characterization, and chiroptical properties.
Synthesis and Stereochemical Control
The most common and efficient method for the synthesis of this compound is the Weiss-Cook condensation, which involves the reaction of dimethyl 1,3-acetonedicarboxylate with glyoxal. This reaction proceeds through a series of aldol-type condensations and intramolecular cyclizations to stereoselectively form the cis-fused bicyclic system.
A key aspect of the stereochemistry of this compound is the relative orientation of the two carbonyl groups and the bridgehead hydrogens. The cis-fusion of the two five-membered rings results in a V-shaped molecule. The stereochemistry of substituents on the bicyclic core can be precisely controlled by exploiting the steric hindrance of the endo face and the relative accessibility of the exo face.
Spectroscopic and Physical Properties
The stereochemical features of this compound and its derivatives have been extensively studied using various spectroscopic techniques.
| Property | Value | Reference |
| Melting Point | 83-86 °C | [1][2] |
| Molecular Formula | C8H10O2 | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of this compound. The symmetry of the molecule results in a simplified NMR spectrum.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.04 | m | CH (bridgehead) | |
| 2.59 | dd | 19.5, 8.7 | CH₂ (endo) | |
| 2.16 | dd | 19.5, 5.2 | CH₂ (exo) | |
| ¹³C | 217.2 | s | C=O | |
| 42.6 | t | CH₂ | ||
| 35.5 | d | CH (bridgehead) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl stretching vibration.
| Wavenumber (cm⁻¹) | Assignment |
| 1738 | C=O stretch |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 138 | 41 | M⁺ |
| 68 | 58 | |
| 41 | 100 |
Chiroptical Properties
While this compound is achiral, the introduction of substituents can lead to chiral derivatives with interesting chiroptical properties. The rigid bicyclic framework allows for a clear correlation between stereochemistry and chiroptical behavior.
Vibrational circular dichroism (VCD) has been shown to be a powerful technique for determining the absolute configuration of chiral bicyclo[3.3.0]octane derivatives. Theoretical calculations at the DFT level (B3LYP/6-31G*) have been successfully used to simulate the VCD spectra of these molecules, allowing for the unambiguous assignment of their stereochemistry.
For example, in a study of chiral endo-bicyclo[3.3.0]octane-2,6-dione, the absolute configuration was determined by comparing the experimental VCD spectrum with the simulated spectra for the possible enantiomers. This approach provides a reliable method for stereochemical assignment in this class of compounds.
Experimental Protocols
Synthesis of this compound (Weiss-Cook Condensation)
This procedure is adapted from Organic Syntheses.
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
40% Aqueous glyoxal
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid
-
Chloroform
-
Glacial acetic acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium hydroxide in methanol is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Dimethyl 1,3-acetonedicarboxylate is added dropwise to the cooled methanolic sodium hydroxide solution.
-
The resulting slurry is heated to reflux, and aqueous 40% glyoxal is added at a rate that maintains the reaction temperature at 65 °C.
-
After the addition is complete, the mixture is cooled to room temperature and stirred overnight.
-
The precipitated disodium salt is collected by filtration, washed with methanol, and dried.
-
The disodium salt is dissolved in water, and the solution is added to chloroform.
-
The two-phase mixture is stirred vigorously while cold 1 M hydrochloric acid is added.
-
The layers are separated, and the aqueous phase is extracted with chloroform.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.
-
The tetraester is then hydrolyzed and decarboxylated by refluxing with a mixture of glacial acetic acid and 1 M hydrochloric acid.
-
After cooling, the product is extracted with chloroform.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
The organic layer is dried with anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound as a white to light yellow solid.
Purification:
The crude product can be purified by recrystallization from methanol or ethanol, or by sublimation at 70 °C (0.1 mm).
Logical Relationships and Workflows
The synthesis and stereochemical analysis of this compound and its derivatives follow a logical workflow that is crucial for its application in drug development.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rigid, C2-symmetric structure and well-defined stereochemistry make it an ideal starting material for the synthesis of complex molecules with high stereocontrol. The detailed understanding of its synthesis, spectroscopic properties, and chiroptical behavior, as outlined in this guide, is essential for its effective utilization in research and development, particularly in the design and synthesis of new therapeutic agents. The combination of modern spectroscopic techniques, such as VCD, with computational methods provides a powerful platform for the unambiguous determination of the stereochemistry of its chiral derivatives, which is a critical aspect of modern drug development.
References
Commercial Availability and Technical Guide for cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, chemical properties, and synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione, a valuable building block in organic synthesis.
Chemical Identity
| Property | Value |
| Systematic Name | cis-Tetrahydropentalene-2,5(1H,3H)-dione |
| CAS Number | 51716-63-3[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₁₀O₂[1][2][3][4][7] |
| Molecular Weight | 138.16 g/mol [1][2][3][4][7] |
| Structure | |
| InChI Key | HAFQHNGZPQYKFF-OLQVQODUSA-N[2][3] |
| Canonical SMILES | C1C2CC(=O)CC2CC1=O[4] |
Commercial Availability
This compound is readily available from a variety of chemical suppliers in various quantities and purities. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Code | Purity | Pack Sizes |
| Sigma-Aldrich | 192104 | 99% | Custom |
| Fluorochem | F095672 | 95% | 5 g, 10 g, 25 g, 100 g, 500 g[2] |
| Biosynth | FB153670 | Not Specified | Custom |
| Apollo Scientific | 51716-63-3 | Not Specified | 5 g, 25 g, 100 g, 500 g[8] |
| Vertex AI Search | Not Specified | min 98% | 100 grams[1] |
| Huateng Pharma | 98989 | 98% | Custom |
| GenoChem World | 98989 | Not Specified | Custom[9] |
| Jayesh Chemicals | Not Specified | Technical Grade | Per kg[6] |
| ChemWhat | Not Specified | Not Specified | Not Specified[5] |
| Parchem | Not Specified | Not Specified | Not Specified[10] |
| Tengbo Pharma | Tube061 | 98% | Custom[7] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white or pale yellow solid/powder | [6][7] |
| Melting Point | 83-86 °C | [2][3] |
| Solubility | Slightly soluble in water (12 g/L at 25 °C) | [11] |
| Storage | Room temperature | [1] |
Experimental Protocol: Synthesis of this compound
The following protocol is a well-established method for the synthesis of this compound, adapted from Organic Syntheses.[12] This procedure involves the Weiss-Cook reaction, a condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.
Materials and Equipment:
-
Dimethyl 1,3-acetonedicarboxylate
-
40% Aqueous glyoxal
-
Sodium hydroxide
-
Methanol
-
Glacial acetic acid
-
1 M Hydrochloric acid
-
Chloroform
-
3-L Three-necked, round-bottomed flask
-
Heating mantle
-
Reflux condensers
-
Magnetic stirrer
Procedure:
Part A: Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Prepare a solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) in a 3-L flask and cool in an ice bath.
-
While stirring, add dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) dropwise to the cooled sodium hydroxide solution.
-
Heat the resulting slurry to reflux, at which point the white salt should dissolve.
-
Remove the heating mantle and rapidly add 40% aqueous glyoxal (128.5 g, 0.886 mol) at a rate that maintains the internal temperature at 65°C.
-
Continue stirring for 24 hours, during which time white crystals will separate.
-
Collect the solid by suction filtration and dry under reduced pressure.
Part B: this compound
-
In a 3-L, three-necked, round-bottomed flask equipped with a heating mantle, two reflux condensers, and a magnetic stirrer, combine the tetraester from Part A (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).[12]
-
Stir the mixture vigorously and heat at reflux for 2.5 hours.[12]
-
Cool the solution in an ice bath.
-
Extract the product with five 250-mL portions of chloroform.[12]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 顺-二环[3.3.0]辛烷-3,7-二酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 51716-63-3 | FB153670 [biosynth.com]
- 5. chemwhat.com [chemwhat.com]
- 6. indiamart.com [indiamart.com]
- 7. This compound [tubepharm.com]
- 8. 51716-63-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. geno-chem.com [geno-chem.com]
- 10. parchem.com [parchem.com]
- 11. guidechem.com [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of cis-Bicyclo[3.3.0]octane-3,7-dione
For Immediate Release
This document provides a comprehensive overview of the safety protocols and handling procedures for cis-Bicyclo[3.3.0]octane-3,7-dione, a key building block in synthetic organic chemistry. Aimed at researchers, chemists, and professionals in drug development, this guide consolidates available safety data, outlines best practices for laboratory use, and provides clear experimental workflows to ensure user safety and experimental integrity.
Compound Identification and Properties
This compound is a solid ketone with the following key identifiers and physical properties.
| Identifier | Value |
| CAS Number | 51716-63-3[1] |
| Molecular Formula | C₈H₁₀O₂[1][2][3] |
| Molecular Weight | 138.16 g/mol [1][3] |
| Appearance | Solid[2] |
| Melting Point | 83-86 °C[1][2] |
| Purity | Typically ≥95%[2] |
Hazard Identification and Safety Precautions
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Signal Word: Warning[2]
It is important to note that the toxicological properties of this compound have not been fully investigated.[4] Therefore, it should be handled with care, assuming it may have other unknown hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the required PPE.
Experimental Protocols: Safe Handling and Use
Adherence to a strict experimental protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
Step-by-Step Handling Procedure
The following workflow outlines the key steps for the safe handling of this compound from preparation to disposal.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The compound is classified as a combustible solid (Storage Class 11).[1]
-
Disposal: All waste materials, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[7] Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
While this compound is a valuable reagent in organic synthesis, its potential hazards necessitate careful and informed handling. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and disposal protocols, researchers can mitigate the risks associated with its use. As with any chemical where toxicological data is incomplete, a cautious and safety-first approach is paramount.
References
- 1. cis-Bicyclo 3.3.0 octane-3,7-dione 99 51716-63-3 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51716-63-3 Name: cis-tetrahydropentalene-2,5(1H,3H)-dione [xixisys.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Key Derivatives of cis-Bicyclo[3.3.0]octane-3,7-dione for Researchers and Drug Development Professionals
The cis-bicyclo[3.3.0]octane-3,7-dione core is a versatile scaffold in medicinal chemistry, serving as a key building block for a variety of biologically active molecules. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, spectral properties, and biological activities of key derivatives of this compound, with a focus on their applications in drug discovery.
Synthesis of the Core Scaffold and Key Derivatives
The most common and efficient method for the synthesis of this compound is the Weiss Reaction, which involves the condensation of a 1,2-dicarbonyl compound with an ester of 3-oxoglutaric acid.[1] Variations of this reaction have been optimized for large-scale preparations.[1]
General Synthetic Workflow
The overall synthetic strategy often involves the initial formation of the dione scaffold, followed by functionalization at the carbonyl groups or adjacent positions to generate diverse derivatives.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Synthesis of this compound:
A detailed procedure for the synthesis of this compound is provided in Organic Syntheses.[1] The process involves the reaction of glyoxal with dimethyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation.[1]
Synthesis of 1-Substituted this compound Derivatives:
These derivatives can be prepared from ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate through various reactions such as cis-dihydroxylation, Swern oxidation, epoxidation, and alkylation.[2]
Spectroscopic Data
The structural characterization of this compound and its derivatives is primarily achieved through spectroscopic techniques.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spectrum (m/z) | Reference |
| This compound | 2.16 (dd, 4H), 2.59 (dd, 4H), 3.04 (m, 2H) | 35.5 (d), 42.6 (t), 217.2 (s) | 1738 (C=O) | 138 (M+) | [1] |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 1.22 (s, 6H), 2.36 and 2.39 (ABq, 8H) | Not specified | 1736 | Not specified | [1] |
Biologically Active Derivatives
The this compound scaffold has been successfully utilized to develop compounds with a range of biological activities, including antimalarial, antimicrobial, and neuroprotective effects.
Antimalarial Derivatives: Trioxaquines
"Trioxaquines" are hybrid molecules that covalently link a 1,2,4-trioxane (the pharmacophore of artemisinin) to a 4-aminoquinoline (the pharmacophore of chloroquine). Derivatives based on the this compound framework have shown potent antimalarial activity.
Mechanism of Action of Trioxaquines:
The proposed mechanism of action involves the iron(II)-mediated cleavage of the endoperoxide bridge of the trioxane moiety within the malaria parasite. This generates reactive oxygen and carbon-centered radicals that alkylate and damage essential parasite proteins, leading to parasite death.[3]
Caption: Proposed mechanism of action for trioxaquine antimalarial derivatives.
Quantitative Antimalarial Activity:
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Trioxaquine DU-1102 | Nigerian (CQS) | 27 | |
| Trioxaquine DU-1102 | FcB1 (CQR) | 22 | |
| Trioxaquine DU-1102 | FcM29 (highly CQR) | 23 | |
| Trioxaquine DU-1202 | Nigerian (CQS) | 536 | |
| Trioxaquine DU-1202 | FcB1 (CQR) | 205 | |
| Trioxaquine DU-1202 | FcM29 (highly CQR) | 188 |
CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant
Antimicrobial Derivatives
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These include compounds prepared through reactions with stabilized phosphorus ylides, (2-oxovinylidene)triphenylphosphorane, and Lawesson's reagent.[4] While specific MIC values are not consistently reported in the readily available literature, these studies indicate promising avenues for the development of novel antimicrobial agents.
Neuroprotective and Nootropic Derivatives
The bicyclo[3.3.0]octane framework is also present in compounds with potential neuroprotective and nootropic effects. For instance, azabicyclo[3.3.0]octane derivatives have been synthesized as analogues of the nootropic drug piracetam.[5][6] These compounds are designed to improve cerebral function and may have applications in the treatment of neurodegenerative disorders.[5] Additionally, sesquiterpenoids containing a bicyclo[3.3.0]octane core have been shown to exhibit neuroprotective effects against oxygen-glucose deprivation-induced cell injury.[7]
Dipeptidyl Peptidase 4 (DPP-4) Inhibitors
Novel bicyclo[3.3.0]octane derivatives have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), a key target in the treatment of type 2 diabetes.[8] Specific compounds have demonstrated good efficacy in oral glucose tolerance tests in animal models.[8]
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of a diverse array of biologically active compounds. Its utility has been demonstrated in the development of potent antimalarial agents, and it holds significant promise for the discovery of new antimicrobial, neuroprotective, and anti-diabetic drugs. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the identification of new and improved therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity Profile of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a synthetically versatile bicyclic diketone that serves as a key building block in the synthesis of various complex organic molecules and natural products. Its rigid, cis-fused ring system and the presence of two carbonyl groups offer a unique platform for a wide range of chemical transformations. This guide provides a comprehensive overview of its reactivity, supported by experimental data and protocols.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Weiss-Cook reaction. This reaction involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal in the presence of a base, followed by hydrolysis and decarboxylation.[1]
Experimental Protocol: Weiss-Cook Reaction[1][2]
Step 1: Condensation
-
To a solution of sodium methoxide in methanol, dimethyl 1,3-acetonedicarboxylate is added at 0-5 °C.
-
The mixture is heated to reflux, and an aqueous solution of glyoxal is added dropwise.
-
The reaction mixture is stirred overnight, allowing for the formation of the disodium salt of tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.
-
The precipitated salt is collected by filtration.
Step 2: Hydrolysis and Decarboxylation
-
The isolated salt is dissolved in water, and concentrated hydrochloric acid is added.
-
The mixture is heated at reflux for several hours to effect hydrolysis and decarboxylation.
-
After cooling, the product is extracted with an organic solvent (e.g., chloroform).
-
The organic extracts are combined, dried, and the solvent is evaporated to yield crude this compound.
-
The crude product can be purified by recrystallization or sublimation.
A generalized workflow for the synthesis is presented below:
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₁₀O₂[1] |
| Molecular Weight | 138.16 g/mol [2] |
| Melting Point | 84-86 °C[1] |
| Appearance | White to light yellow solid[1] |
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 220 MHz) δ (ppm) | 3.04 (m, 2H, CH), 2.59 (dd, 4H, J = 8.5, 19.3 Hz), 2.16 (dd, 4H, J = 4.2, 19.3 Hz)[1] |
| ¹³C NMR (CDCl₃) δ (ppm) | 217.2 (C=O), 42.6 (CH₂), 35.5 (CH)[1][3] |
| IR (CHCl₃) cm⁻¹ | 1738 (C=O)[1] |
| Mass Spectrum (70 eV) m/z | 138 (M⁺), 69, 68, 41, 39[1] |
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its two ketone functionalities. Key reactions include reductions, enolate formations and subsequent alkylations, and condensations.
Reduction Reactions
The carbonyl groups can be reduced to alcohols. The stereochemical outcome of the reduction is influenced by the steric hindrance of the bicyclic system.
-
Reduction with Lithium Aluminium Hydride (LiAlH₄): Reduction of the dione with LiAlH₄ yields a mixture of the endo,endo-diol and the endo,exo-diol.[4] The major product is typically the endo,endo-diol due to the preferential attack of the hydride from the less hindered exo face.[4]
-
A solution of this compound in dry tetrahydrofuran (THF) is added dropwise to a stirred, ice-cooled suspension of LiAlH₄ in dry THF.
-
The reaction mixture is stirred at room temperature overnight.
-
The excess LiAlH₄ is quenched by the cautious addition of wet diethyl ether.
-
The resulting mixture is worked up to isolate the diol products.
Enolate Chemistry and Alkylation
The α-protons to the carbonyl groups are acidic and can be removed by a strong base to form enolates. These enolates can then react with various electrophiles.
-
Dithiocarboxylation: The dione reacts with carbon disulfide in the presence of a strong base and an alkylating agent to yield 2-(dialkylthiomethylene) derivatives.[5] With two equivalents of carbon disulfide, bis(dimethylthiomethylene) derivatives can be formed.[5]
-
Allylation: Mono- and diallylation of the 1,5-dimethyl derivative has been achieved using allyltributyltin under radical conditions via the corresponding bromo derivatives.
Condensation Reactions
The carbonyl groups can undergo condensation reactions with various nucleophiles.
-
Fischer Indole Synthesis: Reaction with 1-methyl-1-phenylhydrazine in the presence of a low-melting mixture of L-(+)-tartaric acid and N,N'-dimethylurea leads to a twofold Fischer indole cyclization, producing pentalenodiindole skeletons.[6]
-
Reaction with Endoperoxides: In the presence of a Lewis acid catalyst (e.g., Me₃SiOTf), the dione reacts with endoperoxides to form trioxane structures, which are of interest in the development of antimalarial drugs.
A diagram illustrating the key reactivity pathways is shown below:
Caption: Key reactivity pathways of this compound.
Applications in Synthesis
This compound is a valuable precursor for the synthesis of polyquinanes, a class of natural products characterized by multiple fused five-membered rings.[7][8] Its rigid structure allows for stereocontrolled functionalization, making it an important starting material in the total synthesis of complex molecules. For instance, it has been utilized in synthetic approaches towards triquinacene.[7]
Conclusion
This compound exhibits a rich and diverse reactivity profile centered around its two ketone functionalities. Its accessibility through the Weiss-Cook reaction and the stereochemical control offered by its rigid bicyclic framework make it a powerful tool in synthetic organic chemistry. This guide has provided a detailed overview of its synthesis, key reactions, and applications, offering valuable insights for researchers in drug discovery and natural product synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 51716-63-3 | FB153670 [biosynth.com]
- 3. This compound(51716-63-3) 13C NMR spectrum [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione via Weiss-Cook Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weiss-Cook condensation is a powerful annulation reaction for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives.[1][2][3] This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester.[3] The resulting bicyclic dione is a versatile synthon in the preparation of various polyquinanes and other complex organic molecules.[2] This document provides detailed application notes and protocols for the synthesis of the parent this compound.
Reaction Scheme
The overall reaction scheme for the Weiss-Cook condensation to produce this compound is as follows:
Caption: Overall reaction for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Dimethyl 1,3-acetonedicarboxylate | C₇H₁₀O₅ | 174.15 | Liquid | N/A |
| Glyoxal (40% aqueous solution) | C₂H₂O₂ | 58.04 | Colorless liquid | -15 |
| This compound | C₈H₁₀O₂ | 138.16 | White solid | 83-86 |
Table 2: Summary of a Typical Experimental Protocol
| Step | Reagents & Solvents | Temperature (°C) | Time | Yield (%) |
| 1. Formation of the Intermediate Salt | Dimethyl 1,3-acetonedicarboxylate, Sodium Methoxide, Methanol, 40% aq. Glyoxal | 65 | ~2 hours | ~90 |
| 2. Hydrolysis and Decarboxylation | Intermediate Salt, Water, Concentrated HCl | Reflux (~100-120) | 3 hours | ~87 (overall) |
| 3. Workup and Purification | Dichloromethane, Saturated aq. NaHCO₃, Magnesium Sulfate | Room Temperature | - | - |
Experimental Protocols
This protocol is adapted from established procedures and is suitable for a laboratory setting.[1][4]
Part 1: Condensation to Form the Intermediate Salt
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add sodium methoxide (25% in methanol, 1.03 eq) and methanol.[4]
-
Addition of Dicarboxylate: Cool the flask in an ice bath. Slowly add a solution of dimethyl 1,3-acetonedicarboxylate (1.0 eq) in methanol over 15 minutes.[4]
-
Heating: Remove the cooling bath and heat the mixture to 65°C using an oil bath. Stir until the initial precipitate redissolves.[4]
-
Addition of Glyoxal: Once the internal temperature stabilizes at 65°C, add a mixture of 40% aqueous glyoxal (0.58 eq) and methanol dropwise from the addition funnel over approximately 1 hour and 45 minutes, maintaining vigorous stirring.[4] A very slow addition is crucial for a good yield.[4]
-
Reaction Completion: After the addition is complete, stir the cloudy mixture for an additional 15 minutes at 65°C.[4]
-
Isolation of Intermediate: Remove the flask from the heat, dilute the mixture with THF, and stir at room temperature overnight.[4] Collect the precipitated disodium salt by filtration, wash thoroughly with THF, and dry under suction.[4]
Part 2: Hydrolysis and Decarboxylation
-
Dissolution: Dissolve the intermediate salt in water in a round-bottom flask.[4]
-
Acidification: With vigorous stirring, add concentrated hydrochloric acid dropwise.[4]
-
Reflux: Heat the heterogeneous mixture to reflux (100-120°C) for 3 hours.[1][4] The mixture should become homogeneous during this time.[4]
Part 3: Workup and Purification
-
Decolorization: After cooling, add activated charcoal to the solution and filter while warm.[4]
-
Salting Out: Add sodium chloride to the filtrate and stir until dissolved.[4]
-
Extraction: Extract the aqueous solution three times with dichloromethane.[4]
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate.[4]
-
Drying and Evaporation: Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: The resulting white crystalline solid is often pure enough for most purposes.[1] Further purification can be achieved by recrystallization from methanol or ethanol, or by sublimation.[1] The overall yield from dimethyl 1,3-acetonedicarboxylate is typically around 78-90%.[1][4]
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 3.05 (m, 2H), 2.59 (dd, J = 19.5, 8.7 Hz, 4H), 2.16 (dd, J = 19.5, 5.2 Hz, 4H).[1][4]
-
¹³C NMR (CDCl₃): δ 217.2 (C=O), 42.6 (CH₂), 35.5 (CH).[1]
-
IR (CHCl₃) cm⁻¹: 1738 (C=O).[1]
-
Mass Spectrum (m/e): 138 (M⁺).[1]
Visualizations
Reaction Mechanism
The mechanism of the Weiss-Cook condensation is a complex sequence involving aldol-type condensations and Michael additions.[1]
References
Application Notes and Protocols: cis-Bicyclo[3.3.0]octane-3,7-dione as a Versatile Building Block for Polyquinane Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a pivotal starting material in the stereocontrolled synthesis of polyquinanes, a class of natural products characterized by their fused five-membered ring systems. Its rigid, C2-symmetric framework provides a valuable scaffold for the construction of complex molecular architectures, including sesquiterpenes, diterpenes, and other biologically active compounds. The strategic placement of two carbonyl groups allows for a wide range of chemical transformations, making it an essential tool for synthetic chemists.
Key Applications
-
Precursor to Linear and Non-linear Polyquinanes: The dione serves as a foundational element for the iterative annulation of cyclopentane rings, leading to various triquinanes and higher polyquinanes.
-
Synthesis of Biologically Active Molecules: Its utility has been demonstrated in the total synthesis of natural products with potential therapeutic applications.
-
Development of Novel Synthetic Methodologies: The unique reactivity of the dione has spurred the development of new synthetic strategies and reaction pathways.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the Weiss-Cook reaction. This reaction involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.
Experimental Protocol: Weiss-Cook Reaction
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
40% Aqueous glyoxal
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid (1 M)
-
Glacial acetic acid
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Saturated sodium bicarbonate solution
Procedure:
-
Formation of the Disodium Salt: A solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) is prepared in a 3-L three-necked round-bottomed flask and cooled in an ice bath. Dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) is added dropwise with stirring. The resulting slurry is heated to reflux until the white salt dissolves. The heating mantle is removed, and 40% aqueous glyoxal (128.5 g) is added at a rate sufficient to maintain the internal temperature at 65°C.[1] After the addition is complete, the mixture is cooled to room temperature and stirred overnight. The precipitate is collected by suction filtration, washed with methanol, and dried under reduced pressure to yield the disodium salt (197–215 g, 58–63%).[1]
-
Hydrolysis and Decarboxylation: A 3-L three-necked round-bottomed flask is charged with the tetraester (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).[1] The mixture is stirred vigorously and heated at reflux for 2.5 hours.[1]
-
Extraction and Purification: The solution is cooled in an ice bath and extracted with five 250-mL portions of chloroform.[1] The combined organic layers are washed with saturated sodium bicarbonate solution until the aqueous layer remains basic, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is a white to light yellow solid.
-
Recrystallization: The product can be further purified by recrystallization from methanol or ethanol, or by sublimation at 70°C (0.1 mm) to yield pure this compound (44–45.5 g, 88–90%) with a melting point of 84–85°C.[1]
Logical Workflow for the Weiss-Cook Reaction
Caption: Workflow of the Weiss-Cook reaction for the synthesis of this compound.
Synthetic Transformations and Polyquinane Synthesis
The dione serves as a versatile platform for various transformations to construct polyquinane frameworks. Key strategies include monofunctionalization, dialkylation, and annulation reactions.
Monofunctionalization
Selective protection of one carbonyl group allows for differential functionalization of the dione.
Experimental Protocol: Monoketalization
-
This compound is treated with one equivalent of a diol, such as ethylene glycol or 2,2-dimethyl-1,3-propanediol, in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene or benzene with azeotropic removal of water.
-
This results in a statistical mixture of the starting dione, the desired monoacetal, and the bisacetal, which can be separated by column chromatography.[2]
Synthesis of 1-Substituted Derivatives
The synthesis of 1-substituted this compound derivatives provides precursors for more complex polyquinanes.
Experimental Protocol: Synthesis of Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate
This protocol describes a key intermediate for further elaboration. The synthesis starts from ethyl acetoacetate and leads to the target compound through a series of steps culminating in a Dieckmann condensation.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Ethyl acetoacetate, Diethyl carbonate | NaH, Toluene, reflux | Diethyl 3-oxoglutarate | - |
| 2 | Diethyl 3-oxoglutarate, Ethyl bromoacetate | NaH, Toluene, reflux | Triethyl 3-oxopentane-1,2,5-tricarboxylate | - |
| 3 | Triethyl 3-oxopentane-1,2,5-tricarboxylate | NaH, Toluene, reflux (Dieckmann condensation) | Diethyl 4-ethoxycarbonyl-2-oxocyclopentane-1-carboxylate | - |
| 4 | Diethyl 4-ethoxycarbonyl-2-oxocyclopentane-1-carboxylate | H2O, H2SO4, reflux | 2-Oxocyclopentane-1,4-dicarboxylic acid | - |
| 5 | 2-Oxocyclopentane-1,4-dicarboxylic acid | Ac2O, reflux | Diethyl 2-oxocyclopentane-1,4-dicarboxylate | - |
| 6 | Diethyl 2-oxocyclopentane-1,4-dicarboxylate | Ethylene glycol, p-TsOH, Toluene, reflux | Diethyl 2,2-(ethylenedioxy)cyclopentane-1,4-dicarboxylate | - |
| 7 | Diethyl 2,2-(ethylenedioxy)cyclopentane-1,4-dicarboxylate | LiAlH4, THF | [2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]dimethanol | - |
| 8 | [2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]dimethanol | TsCl, Pyridine | [2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]bis(methylene) ditosylate | - |
| 9 | [2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]bis(methylene) ditosylate | NaCN, DMSO | 2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]diacetonitrile | - |
| 10 | 2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]diacetonitrile | H2O, H2SO4, reflux | [2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]diacetic acid | - |
| 11 | [2,2-(Ethylenedioxy)cyclopentane-1,4-diyl]diacetic acid | SOCl2, then EtOH | Diethyl [2,2-(ethylenedioxy)cyclopentane-1,4-diyl]diacetate | - |
| 12 | Diethyl [2,2-(ethylenedioxy)cyclopentane-1,4-diyl]diacetate | NaH, Toluene, reflux | Ethyl 3,3-(ethylenedioxy)-7-oxobicyclo[3.3.0]octane-1-carboxylate | - |
| 13 | Ethyl 3,3-(ethylenedioxy)-7-oxobicyclo[3.3.0]octane-1-carboxylate | H2O, H+, reflux | Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate | - |
Note: Yields for individual steps are often high but vary depending on the specific literature source. The overall yield is a product of the yields of these multiple steps.
Reaction Pathway for a Triquinacene Precursor
Caption: A generalized pathway for polyquinane synthesis starting from this compound.
Quantitative Data Summary
The following table summarizes yields for key transformations starting from this compound and its derivatives, leading to polyquinane precursors.
| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Dimethyl 1,3-acetonedicarboxylate & Glyoxal | Weiss-Cook Reaction | 1. NaOH, MeOH; 2. HCl, AcOH, reflux | This compound | 88-90 | [1] |
| This compound | Monoketalization | Ethylene glycol, p-TsOH, Benzene | 3,3-(Ethylenedioxy)bicyclo[3.3.0]octan-7-one | Statistical mixture | [2] |
| Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate derivative (acetal protected) | Intramolecular Aldol Condensation | NaH, Toluene, reflux | Tetracyclic dihydroxydione precursor | Failed | [3] |
| 1-Carbomethoxy-cis-bicyclo[3.3.0]octane-3,7-dione derivative | Epoxidation | MCPBA | Diketoepoxide | 63 | [3] |
| Diketoepoxide | Intramolecular Condensation | LiHMDS, Toluene or THF | Tricyclic diketoalcohol | Failed | [3] |
Conclusion
This compound is an exceptionally valuable and versatile building block in the synthesis of polyquinanes. The well-established Weiss-Cook reaction provides a reliable and scalable route to this key intermediate. Its C2-symmetric structure and the presence of two reactive carbonyl groups allow for a diverse range of synthetic manipulations, enabling the construction of intricate polycyclic frameworks. While the synthesis of highly complex polyquinanes can be challenging, as evidenced by some of the lower-yielding or unsuccessful reactions, the strategic use of this dione continues to be a cornerstone of modern synthetic organic chemistry. The detailed protocols and data presented herein provide a solid foundation for researchers aiming to leverage this powerful synthetic tool in their own research endeavors.
References
The Strategic Utility of cis-Bicyclo[3.3.0]octane-3,7-dione in the Synthesis of Triquinacene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cis-bicyclo[3.3.0]octane-3,7-dione as a versatile starting material in the synthesis of triquinacene and its derivatives. Triquinacene, a polycyclic hydrocarbon, and its analogues are of significant interest in organic synthesis and medicinal chemistry due to their unique three-dimensionally fused cyclopentanoid ring system. The inherent symmetry and reactivity of this compound make it a powerful building block for accessing this complex scaffold.
Application Notes
This compound is a highly symmetric and reactive diketone that serves as a pivotal precursor in the construction of the triquinacene framework. Its two fused cyclopentanone rings provide a rigid and well-defined stereochemical platform for subsequent chemical transformations. The carbonyl groups at the 3- and 7-positions are strategically positioned for a variety of chemical manipulations, including aldol condensations, olefination reactions, and functional group interconversions, which are key steps in the assembly of the triquinacene skeleton.
The synthesis of this compound itself is efficiently achieved via the Weiss-Cook condensation, a robust reaction that allows for the large-scale preparation of this key intermediate.[1] This accessibility further enhances its utility in synthetic campaigns targeting triquinacene and related polyquinane structures.
The application of this dione in triquinacene synthesis often involves a sequence of reactions aimed at introducing the requisite unsaturation and connectivity. A common strategy involves the formation of a tetracyclic intermediate through a double intramolecular aldol condensation, followed by further functionalization and elimination steps to furnish the final triquinacene core.[2] The versatility of the dione also permits the synthesis of substituted triquinacene derivatives by employing appropriately functionalized dione precursors or by introducing substituents at various stages of the synthetic sequence.[2] These derivatives are valuable for exploring structure-activity relationships in medicinal chemistry and for developing novel materials with unique properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Glyoxal (40% aqueous solution)
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid (1 M)
-
Glacial acetic acid
-
Chloroform
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Disodium Salt: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) is prepared and cooled in an ice bath. Dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) is added dropwise with stirring. The resulting slurry is heated to reflux until the white salt dissolves. The heating mantle is removed, and a 40% aqueous solution of glyoxal (128.5 g, 0.886 mol) is added at a rate that maintains the internal temperature at 65°C. After the addition is complete, the mixture is cooled to room temperature and stirred overnight. The precipitated disodium salt is collected by suction filtration, washed with methanol, and dried under reduced pressure.
-
Hydrolysis and Decarboxylation: A 3-L three-necked round-bottomed flask is charged with the dried tetraester (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL). The mixture is stirred vigorously and heated at reflux for 2.5 hours.
-
Extraction and Purification: The solution is cooled in an ice bath and extracted with five 250-mL portions of chloroform. The combined organic layers are washed with saturated sodium bicarbonate solution until the aqueous layer is basic. The organic phase is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield this compound as a white to light yellow solid. The product can be further purified by recrystallization from methanol or ethanol.
Quantitative Data:
| Step | Product | Yield | Melting Point |
| Weiss-Cook Condensation & Hydrolysis | This compound | 88-90% | 84-85°C |
Spectroscopic Data for this compound: [1]
-
¹H NMR (CDCl₃, 220 MHz) δ: 3.04 (m, 2H, CH), 2.59 (dd, 4H, J = 8.5, 19.3 Hz), 2.16 (dd, 4H, J = 4.2, 19.3 Hz).
-
¹³C NMR (CDCl₃) δ: 217.2 (C=O), 42.6 (CH₂), 35.5 (CH).
-
IR (CHCl₃) cm⁻¹: 1738 (C=O).
-
Mass Spectrum (70 eV) m/e (relative intensity): 138 (M⁺, 41), 69 (36), 68 (58), 41 (100), 39 (53).
Protocol 2: Synthesis of a 1-Substituted this compound Derivative
This protocol describes a general method for the preparation of 1-substituted derivatives, which are precursors to substituted triquinacenes.[2]
Materials:
-
Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate
-
Sodium hydride
-
Appropriate alkylating agent (e.g., allyl bromide, benzyl bromide)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation: To a stirred suspension of sodium hydride (1.2 equiv) in dry toluene under an inert atmosphere, a solution of ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate (1.0 equiv) in dry toluene is added dropwise at room temperature. The mixture is then heated to reflux for 1 hour. After cooling to room temperature, the alkylating agent (1.5 equiv) is added, and the reaction mixture is stirred at reflux for the appropriate time (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Example with Allyl Bromide): [2]
| Starting Material | Product | Yield |
| Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate | Ethyl 1-allyl-cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate | ~44% |
Visualizations
Synthetic Pathway to Triquinacene Derivatives
The following diagram illustrates a generalized synthetic pathway from this compound to the triquinacene core, highlighting key transformations.
Caption: Generalized synthetic route to triquinacene derivatives.
Logical Workflow for Synthesis and Characterization
This diagram outlines the logical workflow from the precursor to the final product and its analysis.
Caption: Workflow for synthesis and analysis.
References
Application Notes and Protocols for the Fischer Indole Cyclization of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of novel diindole skeletons through the twofold Fischer indole cyclization of cis-bicyclo[3.3.0]octane-3,7-dione. This reaction yields unique pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole systems, which are of interest in synthetic and medicinal chemistry.
Introduction
The Fischer indole synthesis is a classic and versatile method for the construction of the indole nucleus. The application of a twofold Fischer indole cyclization to this compound provides a direct route to complex, fused heterocyclic systems. This process involves the reaction of the dione with a substituted phenylhydrazine under acidic conditions. Notably, the reaction with 1-methyl-1-phenylhydrazine can lead to the formation of two distinct diindole isomers: the expected C₂-symmetrical pentaleno[2,1-b:5,4-b′]diindole and an unusual Cₛ-symmetrical pentaleno[2,1-b:5,6-b′]diindole.[1][2] The formation of these products is highly dependent on the reaction conditions employed.
Reaction Overview & Products
The core reaction involves the condensation of this compound with two equivalents of an arylhydrazine, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization to form the two indole rings.
Key Products:
-
Pentaleno[2,1-b:5,4-b′]diindole (C₂-symmetrical)
-
Pentaleno[2,1-b:5,6-b′]diindole (Cₛ-symmetrical)
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Method | Reagents | Catalyst/Solvent | Temperature | Products | Yields | Reference |
| Low-Melting Mixture | This compound, 1-methyl-1-phenylhydrazine | L-(+)-tartaric acid / N,N′-dimethylurea | 70 °C | Pentaleno[2,1-b:5,4-b′]diindole & Pentaleno[2,1-b:5,6-b′]diindole | 29% | [1][2] |
| Conventional Acid Catalysis 1 | This compound, 1-methyl-1-phenylhydrazine | HCl / EtOH | Reflux | Diindole derivative | - | [3] |
| Conventional Acid Catalysis 2 | [4.3.3]Propellane derivative, 1-methyl-1-phenylhydrazine | SOCl₂ / EtOH | Reflux | Diindole derivative | 34% | [3][4] |
Experimental Protocols
Protocol 1: Twofold Fischer Indole Cyclization using a Low-Melting Mixture[1][2]
This protocol describes an efficient method for the synthesis of pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole using a low-melting eutectic mixture as both the solvent and catalyst.
Materials:
-
This compound
-
1-Methyl-1-phenylhydrazine
-
L-(+)-Tartaric acid
-
N,N′-Dimethylurea
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Low-Melting Mixture: In a reaction vessel, combine L-(+)-tartaric acid and N,N′-dimethylurea in a 30:70 weight ratio (e.g., 0.45 g of L-(+)-tartaric acid and 1.05 g of N,N′-dimethylurea). Heat the mixture to 70 °C until a clear, homogeneous melt is formed.
-
Reaction Initiation: To the molten mixture, add this compound (e.g., 100 mg, 0.73 mmol) and 1-methyl-1-phenylhydrazine (e.g., 193 mg, 1.59 mmol).
-
Reaction Monitoring: Stir the reaction mixture at 70 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the products with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Expected Products and Characterization:
The column chromatography should yield two main products:
-
Pentaleno[2,1-b:5,6-b′]diindole (Cₛ-symmetrical):
-
Yield: 29% (66 mg)
-
Appearance: Colorless solid
-
¹H NMR (400 MHz, CDCl₃): δ = 3.10 (t, J = 1.9 Hz, 1 H), 3.14 (t, J = 2.0 Hz, 1 H), 3.29 (dd, J = 3.4 Hz, J = 6.2 Hz, 1 H), 3.33 (dd, J = 3.4 Hz, J = 6.2 Hz, 1 H), 3.57 (s, 6 H), 4.57–4.60 (m, 2 H), 7.06–7.13 (m, 4 H), 7.19–7.21 (m, 2 H), 7.53–7.55 (m, 2 H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ = 30.57, 30.86, 47.63, 109.74, 118.07, 119.07, 119.77, 120.13, 123.94, 141.91, 145.06.[2]
-
IR (KBr): 2918, 2846, 1621, 1474, 735 cm⁻¹.[2]
-
HRMS (ESI): m/z [M + Na]⁺ calcd for C₂₂H₂₀N₂Na: 335.1519; found: 335.1524.[2]
-
-
Pentaleno[2,1-b:5,4-b′]diindole (C₂-symmetrical):
-
¹H NMR (400 MHz, CDCl₃): δ = 3.05 (t, J = 2.1 Hz, 1 H), 3.10 (t, J = 2.1 Hz, 1 H), 3.28 (dd, J = 3.4 Hz, J = 6.3 Hz, 1 H), 3.38 (dd, J = 3.4 Hz, J = 6.2 Hz, 1 H), 4.54 (m, 2 H), 7.00–7.35 (m, 6 H), 7.56–7.59 (m, 2 H), 7.70 (br s, 2 H).[2]
-
Visualizations
Reaction Scheme
Caption: General reaction scheme for the twofold Fischer indole cyclization.
Experimental Workflow
Caption: Workflow for the low-melting mixture Fischer indole synthesis.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Fischer indole synthesis.
Applications and Future Directions
The synthesized pentalenodiindole frameworks represent rigid, polycyclic structures that are of interest for various applications in materials science and medicinal chemistry. While specific biological activities for these particular compounds are not yet extensively documented, the indole nucleus is a well-known pharmacophore present in numerous biologically active compounds. Further studies could explore the potential of these novel diindoles as:
-
Scaffolds for Drug Discovery: The rigid structure could serve as a unique template for the design of new therapeutic agents.
-
Organic Electronic Materials: Fused aromatic systems are often investigated for their properties in organic electronics.
Further research is warranted to explore the biological activities of these novel pentalenodiindoles and to optimize the synthesis for higher yields and selectivity. The exploration of different substituted phenylhydrazines and diones could also lead to a diverse library of related compounds.
References
Application Notes and Protocols for Allylation Reactions of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the allylation reactions of cis-bicyclo[3.3.0]octane-3,7-dione, a key building block in the synthesis of complex polyquinane natural products and molecules of medicinal interest. This document details various synthetic strategies, including α-allylation of enolates and radical-based methods, and provides specific experimental protocols.
Introduction
This compound is a versatile starting material in organic synthesis. Its rigid, concave bicyclic structure provides a unique scaffold for the stereocontrolled introduction of functional groups. Allylation of this dione introduces versatile allyl moieties that can be further elaborated, making it a critical transformation for the synthesis of a wide range of complex molecules. The resulting allylated derivatives are valuable intermediates in the synthesis of polyquinanes and have been explored as potential therapeutic agents, including dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as nootropic agents.[1]
Synthetic Strategies for Allylation
The allylation of this compound can be achieved through several synthetic routes, primarily focusing on the formation of a carbon-carbon bond at the α-position to the carbonyl groups. The choice of method depends on the desired product (mono- or di-allylated) and the required stereoselectivity.
α-Allylation of Enolates
This classical approach involves the deprotonation of the dione to form an enolate, which then acts as a nucleophile to attack an allyl electrophile, such as allyl bromide. The regioselectivity of deprotonation and the stereoselectivity of the subsequent alkylation are key considerations.
A notable example involves the allylation of a diindole derivative of this compound.[2] The reaction proceeds stepwise, allowing for the isolation of both mono- and di-allylated products. The allylation is reported to occur from the sterically less hindered convex face of the molecule.[2]
Acid-Catalyzed Bis-Allylation
An efficient method for the direct bis-allylation of this compound has been developed. This one-pot procedure utilizes an acid catalyst in the presence of allyl alcohol and a dehydrating agent.
Radical-Based Allylation
For derivatives of this compound, a radical-based approach using allyltributyltin has been reported.[3] This method is particularly useful when ionic reactions are not suitable.
Data Presentation
The following tables summarize the quantitative data for the different allylation methods described in the literature.
| Method | Substrate | Allyl Source | Base/Catalyst | Solvent | Temperature | Product(s) | Yield (%) | Reference(s) |
| α-Allylation | Diindole derivative of this compound | Allyl bromide | NaH | THF | 65 °C | Mono-allylated product | 65 | [2] |
| α-Allylation | Mono-allylated diindole derivative | Allyl bromide | NaH | THF | Room Temp. | Di-allylated product | 86 | [2] |
| Acid-Catalyzed | This compound | Allyl alcohol | p-Toluenesulfonic acid | Toluene | Reflux | 2,6- and 2,8-diallyl mixture (3:2) | 80 (total) | |
| Radical-Based | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | Allyltributyltin | - | - | - | Mono- and di-allylated | - | [3] |
Experimental Protocols
Protocol 1: Stepwise α-Allylation of a Diindole Derivative
This protocol describes the mono- and di-allylation of a diindole derivative of this compound.[2][4]
Diagram of the Experimental Workflow:
Caption: Workflow for the stepwise α-allylation of a diindole derivative.
Materials:
-
Diindole derivative of this compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide
Procedure for Mono-allylation:
-
To a suspension of NaH (1.25 mmol) in anhydrous THF (10 mL), add the diindole diketone (100 mg, 0.3 mmol) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 65 °C for 15 minutes.
-
Cool the mixture to room temperature.
-
Add allyl bromide (0.02 mL, 0.3 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction carefully with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-allylated product (65% yield).[4]
Procedure for Di-allylation:
-
To a suspension of NaH (1.25 mmol) in anhydrous THF (10 mL), add the mono-allylated diketone (70 mg, 0.18 mmol) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 65 °C for 15 minutes.
-
Cool the mixture to room temperature.
-
Add allyl bromide (0.02 mL, 0.27 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Follow the workup and purification procedure described for the mono-allylation to obtain the di-allylated product (86% yield).[4]
Protocol 2: Acid-Catalyzed Bis-Allylation of this compound
This protocol describes a direct method for the synthesis of a mixture of 2,6- and 2,8-diallyl-cis-bicyclo[3.3.0]octane-3,7-diones.
Diagram of the Experimental Workflow:
References
- 1. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps [beilstein-journals.org]
Application Notes and Protocols: Enantioselective Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of cis-bicyclo[3.3.0]octane-3,7-dione, a valuable chiral building block in organic synthesis. The presented methodology is a highly efficient two-step sequence commencing with an organocatalytic asymmetric transannular aldol reaction of 1,4-cyclooctanedione, followed by an oxidation of the resulting β-hydroxy ketone. This approach offers excellent enantiocontrol and good overall yields, providing a reliable route to the target dione for applications in pharmaceutical research and development.
Introduction
The cis-bicyclo[3.3.0]octane core is a prevalent structural motif in a variety of natural products and biologically active molecules. The stereocontrolled synthesis of functionalized derivatives of this scaffold is of significant interest to the medicinal and organic chemistry communities. In particular, the chiral this compound serves as a versatile precursor for the synthesis of complex molecular architectures. This document outlines a state-of-the-art, proline-catalyzed enantioselective approach to this key intermediate.
Overall Synthetic Strategy
The enantioselective synthesis of this compound is achieved through a two-step process:
-
Organocatalytic Asymmetric Transannular Aldol Reaction: Commercially available 1,4-cyclooctanedione undergoes an intramolecular aldol cyclization catalyzed by a chiral proline derivative to yield the corresponding bicyclic β-hydroxy ketone with high enantioselectivity.
-
Oxidation: The secondary alcohol of the β-hydroxy ketone is then oxidized to the corresponding ketone, affording the target this compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis.
| Step | Reaction | Catalyst (Loading) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Asymmetric Transannular Aldol | (S)-Proline (20 mol%) | DMSO | 25 | 24 | 85 | 94 |
| 2 | Oxidation (Dess-Martin) | Dess-Martin Periodinane | CH₂Cl₂ | 25 | 2 | ~95 (representative) | Not Applicable |
Experimental Protocols
Step 1: Enantioselective Transannular Aldol Reaction of 1,4-Cyclooctanedione
This protocol is adapted from the work of MacMillan and co-workers.
Materials:
-
1,4-Cyclooctanedione
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with 1,4-cyclooctanedione (1.0 equiv) is added anhydrous DMSO to achieve a 0.5 M solution.
-
(S)-Proline (0.20 equiv) is added to the solution.
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Step 2: Oxidation of the β-Hydroxy Ketone to this compound
This protocol describes a general procedure using Dess-Martin Periodinane (DMP) for the oxidation.
Materials:
-
Bicyclic β-hydroxy ketone (from Step 1)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added Dess-Martin Periodinane (1.1 equiv) in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution and a saturated aqueous Na₂S₂O₃ solution.
-
The mixture is stirred vigorously until the layers become clear.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the enantioselective synthesis.
Catalytic Cycle of the Asymmetric Transannular Aldol Reaction
Caption: Proposed catalytic cycle for the proline-catalyzed reaction.
Application of cis-Bicyclo[3.3.0]octane-3,7-dione in Natural Product Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a versatile C2-symmetric bicyclic diketone that has proven to be a valuable starting material in the total synthesis of various natural products, particularly those containing the triquinane skeleton. Its rigid, concave structure provides a well-defined stereochemical platform for the introduction of new stereocenters and the construction of complex polycyclic systems. This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in the synthesis of several important natural products.
Key Applications in Natural Product Synthesis
The unique structural features of this compound have been exploited in the synthesis of a range of natural products, including:
-
Triquinane Sesquiterpenes: This class of natural products is characterized by a tricyclopentanoid ring system. This compound serves as an excellent precursor to the core structure of many triquinanes, such as (±)-pentalenene and (±)-hirsutene.
-
Carbacyclin Analogues: These are stable mimics of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. The bicyclo[3.3.0]octane framework can be elaborated to form the core of these important therapeutic agents.[1]
-
Antimalarial Trioxanes: The dione has been utilized in the synthesis of novel trioxane-containing molecules with potential antimalarial activity.
Total Synthesis of (±)-Pentalenene
The total synthesis of (±)-pentalenene, a triquinane sesquiterpene antibiotic, from this compound highlights the utility of this starting material. The following sections detail the synthetic strategy and experimental protocols.
Synthetic Strategy
The synthesis begins with the monofunctionalization of this compound via monoketalization. The remaining ketone is then converted to an exocyclic methylene group. Subsequent functional group manipulations and cyclization steps lead to the formation of the tricyclic core of pentalenene.
Caption: Synthetic pathway for (±)-Pentalenene.
Experimental Protocols
Step 1: Monoketalization of this compound
This procedure selectively protects one of the two ketone functionalities.
-
Reaction: A stirred mixture of this compound (70 g, 0.51 mol), 2,2-dimethyl-1,3-propanediol (53 g, 0.51 mol), and p-toluenesulfonic acid (0.5 g) in benzene (500 mL) is refluxed for 2 hours using a Dean-Stark trap to remove water.[2]
-
Work-up: The solution is cooled, diluted with diethyl ether (500 mL), and washed successively with 10% aqueous sodium hydroxide, water, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated.[2]
-
Purification: The resulting mixture of starting material, monoketal, and bisketal is separated by column chromatography on silica gel. The unreacted starting material and the bisketal can be recycled.[2]
Step 2: Wittig Olefination of the Monoketal
The exposed ketone is converted to an exocyclic double bond.
-
Reaction: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at room temperature under a nitrogen atmosphere is added n-butyllithium. The resulting yellow solution of the ylide is stirred for 30 minutes. A solution of the monoketal from Step 1 in THF is then added, and the reaction mixture is stirred for 12 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the olefinated product.
Step 3: Ketal Hydrolysis
The protecting group is removed to reveal the second ketone.
-
Reaction: The olefinated ketal from Step 2 is dissolved in a mixture of acetone and 1 M hydrochloric acid. The solution is stirred at room temperature for 24 hours.
-
Work-up: The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the keto-alkene.
Subsequent Steps: The resulting keto-alkene undergoes a series of further transformations, including annulation and intramolecular cyclization, to complete the synthesis of (±)-pentalenene. The specific details of these advanced steps can be found in the primary literature.
Quantitative Data for (±)-Pentalenene Synthesis
| Step | Product | Yield (%) |
| 1 | Monoketal | 79 (after recycling)[2] |
| 2 | Olefinated Ketal | ~84 |
| 3 | Keto-alkene | High |
Application in the Synthesis of (±)-Hirsutene
This compound is also a key starting material for the synthesis of (±)-hirsutene, another triquinane sesquiterpene. Various synthetic strategies have been developed by research groups including those of Mehta, Oda, and Paquette.[3]
Synthetic Approaches
A common strategy involves the initial functionalization of the dione, followed by the construction of the third five-membered ring. Key reactions employed in these syntheses include:
-
Aldol Condensation: To build the third ring onto the bicyclic core.
-
Photochemical Cycloadditions: As a means to form key carbon-carbon bonds.
-
Rearrangement Reactions: To establish the correct stereochemistry of the triquinane skeleton.
Caption: General workflow for Hirsutene synthesis.
Synthesis of a Trioxaquine Antimalarial Agent
This compound has been employed in the synthesis of novel trioxaquine derivatives, which are potential antimalarial drugs. The dione serves as a rigid scaffold to which a trioxane moiety is attached.
Experimental Protocol: Lewis Acid-Catalyzed Reaction
-
Reaction: To a solution of a crude peroxide intermediate (0.7 mmol) in dichloromethane (5 ml) at -70 °C is added this compound (410 mg, 3.0 mmol) and trimethylsilyl trifluoromethanesulfonate (Me3SiOTf, 0.05 ml, 0.3 mmol). The reaction is stirred at -70 °C for 2 hours.
-
Work-up: Triethylamine (0.1 ml) is added, and the solution is allowed to warm to room temperature. Water is added, and the organic phase is separated, dried over magnesium sulfate, and evaporated.
-
Purification: The resulting oil is purified by column chromatography on silica gel (hexane/ethyl acetate, 70:30, v/v) to yield the diastereomeric trioxane-ketones.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of complex natural products. Its inherent symmetry and rigid conformation allow for a high degree of stereocontrol in subsequent transformations. The examples of (±)-pentalenene, (±)-hirsutene, and novel antimalarial agents demonstrate the broad applicability of this starting material in modern organic synthesis and its potential for the development of new therapeutic agents. Researchers are encouraged to explore the rich chemistry of this dione to access novel molecular architectures.
References
Derivatisierung der Carbonylgruppen in cis-Bicyclo[3.3.0]octan-3,7-dion: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und technische Daten für die Derivatisierung der beiden Carbonylgruppen des cis-Bicyclo[3.3.0]octan-3,7-dions. Dieses symmetrische Diketon ist ein vielseitiger Baustein in der organischen Synthese und dient als Ausgangsmaterial für die Entwicklung komplexer Moleküle, einschließlich potenzieller therapeutischer Wirkstoffe. Die starre, käfigartige Struktur des Bicyclo[3.3.0]octan-Gerüsts bietet ein einzigartiges Gerüst für das Design von Molekülen mit spezifischen dreidimensionalen Anordnungen, was es zu einem attraktiven Ausgangspunkt für die medizinische Chemie macht.
Die hier beschriebenen Protokolle umfassen die Schutzgruppenchemie durch Ketalisierung, die Synthese von stickstoffhaltigen Heterozyklen durch Fischer-Indol-Zyklisierung und reduktive Aminierung sowie die Olefinierung mittels Wittig-Reaktion. Diese Derivatisierungen eröffnen Wege zur Synthese von Polyquinanen, Antimalariamitteln und potenziellen Enzym-Inhibitoren.
I. Schutz der Carbonylgruppen durch Ketalisierung
Die Ketalisierung ist eine essentielle Reaktion zum Schutz der reaktiven Carbonylgruppen des cis-Bicyclo[3.3.0]octan-3,7-dions, um eine selektive Funktionalisierung an anderen Stellen des Moleküls zu ermöglichen oder um die Löslichkeit und Stabilität zu modifizieren. Typischerweise werden Diole wie Neopentylglykol (2,2-Dimethyl-1,3-propandiol) unter sauren Bedingungen verwendet, um stabile Bis-Ketal-Derivate zu bilden.
Experimentelles Protokoll: Synthese von 3,3:7,7-Bis(2,2-dimethyl-1,3-propylidendioxy)-cis-bicyclo[3.3.0]octan
Dieses Protokoll beschreibt die säurekatalysierte Bis-Ketalisierung von cis-Bicyclo[3.3.0]octan-3,7-dion mit Neopentylglykol.
Materialien:
-
cis-Bicyclo[3.3.0]octan-3,7-dion
-
2,2-Dimethyl-1,3-propandiol (Neopentylglykol)
-
p-Toluolsulfonsäure (p-TsOH)
-
Toluol
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Dichlormethan (DCM)
-
Rundkolben mit Rückflusskühler und Wasserabscheider (Dean-Stark-Apparatur)
-
Magnetrührer und Heizplatte
Durchführung:
-
In einem 250-ml-Rundkolben, der mit einem Rückflusskühler und einer Dean-Stark-Apparatur ausgestattet ist, werden cis-Bicyclo[3.3.0]octan-3,7-dion (z. B. 5,0 g), 2,2-Dimethyl-1,3-propandiol (eine leichte Überschussmenge) und eine katalytische Menge p-Toluolsulfonsäure (ca. 5 mol%) in Toluol (ca. 100 ml) suspendiert.
-
Die Reaktionsmischung wird unter starkem Rühren zum Rückfluss erhitzt. Das bei der Reaktion entstehende Wasser wird azeotrop entfernt und im Wasserabscheider gesammelt.
-
Die Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-4 Stunden).
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit gesättigter NaHCO₃-Lösung gewaschen, um die Säure zu neutralisieren.
-
Die organische Phase wird abgetrennt, mit Wasser gewaschen und über wasserfreiem Na₂SO₄ getrocknet.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten.
-
Das Produkt kann durch Umkristallisation (z. B. aus Ethanol) oder Säulenchromatographie gereinigt werden, um das weiße, kristalline Bis-Ketal zu erhalten.[1]
Logischer Arbeitsablauf für die Bis-Ketalisierung
Bildunterschrift: Schematischer Arbeitsablauf der Bis-Ketalisierung.
| Derivat | Reagenzien | Ausbeute | Schmelzpunkt (°C) | Referenz |
| Bis-Neopentylglykol-Ketal | 2,2-Dimethyl-1,3-propandiol, p-TsOH | >90% | 131.9-132.5 | [1] |
II. Synthese von Indol-Derivaten durch Fischer-Indol-Zyklisierung
Die Fischer-Indol-Synthese ist eine leistungsstarke Methode zur Synthese von Indolen aus Arylhydrazinen und Ketonen. Die zweifache Anwendung dieser Reaktion auf cis-Bicyclo[3.3.0]octan-3,7-dion führt zu einzigartigen, starren Pentaleno-diindol-Gerüsten, die als Bausteine für Materialien und Pharmazeutika von Interesse sind.
Experimentelles Protokoll: Zweifache Fischer-Indol-Zyklisierung
Dieses Protokoll beschreibt die Synthese von Pentaleno[2,1-b:5,4-b']diindol und Pentaleno[2,1-b:5,6-b']diindol unter Verwendung einer niedrigschmelzenden Mischung als Katalysator und Lösungsmittel.
Materialien:
-
cis-Bicyclo[3.3.0]octan-3,7-dion
-
1-Methyl-1-phenylhydrazin
-
L-(+)-Weinsäure
-
N,N'-Dimethylharnstoff
-
Reaktionsgefäß mit Rührer und Heizquelle
-
Ethylacetat
-
Petrolether
-
Silicagel für die Säulenchromatographie
Durchführung:
-
Eine Mischung aus L-(+)-Weinsäure und N,N'-Dimethylharnstoff (z. B. im Verhältnis 30:70) wird in einem Reaktionsgefäß auf 70 °C erhitzt, bis eine klare Schmelze entsteht.
-
Zu dieser Schmelze werden cis-Bicyclo[3.3.0]octan-3,7-dion (1 Äquivalent) und 1-Methyl-1-phenylhydrazin (ca. 2,2 Äquivalente) hinzugefügt.
-
Die Mischung wird bei 70 °C für die erforderliche Zeit (z. B. 2-4 Stunden) gerührt, bis die Umsetzung gemäß DC-Analyse abgeschlossen ist.
-
Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt, eine Mischung aus den C₂-symmetrischen und Cₛ-symmetrischen Diindol-Isomeren, wird durch Säulenchromatographie auf Silicagel (z. B. mit einem Eluentengemisch aus Ethylacetat und Petrolether) getrennt und gereinigt.
Reaktionsschema der zweifachen Fischer-Indol-Zyklisierung
Bildunterschrift: Bildung von Diindol-Isomeren.
| Produkt | Ausbeute (C₂-Isomer) | Ausbeute (Cₛ-Isomer) | Referenz |
| Pentaleno-diindole | 29% | 27% |
III. Weitere Derivatisierungsreaktionen
Die Carbonylgruppen des cis-Bicyclo[3.3.0]octan-3,7-dions können auch in andere funktionelle Gruppen umgewandelt werden, was die synthetische Nützlichkeit dieses Bausteins weiter erhöht.
Reduktive Aminierung
Die reduktive Aminierung ermöglicht die Einführung von Aminfunktionen, die für die Synthese von biologisch aktiven Molekülen, wie z. B. Wirkstoffen für Antimalariamittel, entscheidend sind. Dabei wird das Keton zunächst mit einem Amin zu einem Imin oder Enamin umgesetzt, das anschließend in situ mit einem Reduktionsmittel wie Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃) zum entsprechenden Amin reduziert wird.
Wittig-Reaktion
Die Wittig-Reaktion ermöglicht die Umwandlung der Carbonylgruppen in Alkene. Durch die Reaktion des Dions mit stabilisierten Phosphoryliden können exocyclische Doppelbindungen eingeführt werden. Diese Reaktion ist nützlich für die Synthese von Olefin-Derivaten und als Schritt in der Synthese komplexerer polycyclischer Systeme.
IV. Anwendungen in der Forschung und Arzneimittelentwicklung
Derivate des cis-Bicyclo[3.3.0]octan-3,7-dions sind wertvolle Zwischenprodukte in verschiedenen Bereichen der chemischen und pharmazeutischen Forschung.
-
Synthese von Naturstoffen und Polyquinanen: Das starre Gerüst ist ein idealer Ausgangspunkt für die Synthese von Polyquinanen, einer Klasse von Naturstoffen, die aus mehreren anellierten Fünfringen bestehen.[1]
-
Medizinische Chemie: Das Bicyclo[3.3.0]octan-Gerüst wird als Bioisoster in der Wirkstoffentwicklung eingesetzt. Es dient als starrer Linker oder als Kernstruktur, um die Konformation von Molekülen zu fixieren und so die Bindungsaffinität an biologische Zielstrukturen zu erhöhen.
-
Antimalaria-Wirkstoffe: Derivate, die durch reduktive Aminierung eines Keton-funktionalisierten Trioxans gewonnen werden, das aus cis-Bicyclo[3.3.0]octan-3,7-dion hergestellt wurde, haben als "Trioxaquine" potenzielle Antimalaria-Aktivität gezeigt.
-
Enzym-Inhibitoren: Die einzigartige dreidimensionale Struktur von Derivaten des cis-Bicyclo[3.3.0]octan-3,7-dions macht sie zu interessanten Kandidaten für das Design von Enzym-Inhibitoren, bei denen eine präzise räumliche Anordnung für die Aktivität entscheidend ist.
Zusammenfassend lässt sich sagen, dass cis-Bicyclo[3.3.0]octan-3,7-dion ein äußerst vielseitiger Baustein ist, dessen Carbonylgruppen durch eine Vielzahl von Reaktionen modifiziert werden können. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, um neue Derivate mit potenziellen Anwendungen in der Materialwissenschaft, der organischen Synthese und insbesondere in der Arzneimittelentwicklung zu synthetisieren und zu erforschen.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione. The primary focus is on the widely used Weiss-Cook condensation method.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-001 | Low Yield of the Final Product | Incorrect stoichiometry of reactants.[1] | Ensure precise measurement of dimethyl 1,3-acetonedicarboxylate and the 1,2-dicarbonyl compound (e.g., glyoxal). An excess of the dicarbonyl compound may be necessary.[1] |
| Reaction temperature is not optimal.[1][2] | Maintain a consistent reaction temperature. For the initial condensation with glyoxal, a temperature of 65°C is often recommended for good yields.[2] Lower temperatures can significantly decrease the yield.[1] | ||
| Inefficient stirring.[1] | Vigorous and constant stirring is crucial, especially during the addition of reactants and throughout the reaction, to ensure proper mixing and heat distribution.[1][2] | ||
| Addition rate of reactants is too fast.[1][2] | A slow, dropwise addition of the 1,2-dicarbonyl compound is critical. A rapid addition can lead to side reactions and a reduction in yield.[1][2] | ||
| Incomplete hydrolysis and decarboxylation. | Ensure the hydrolysis and decarboxylation step is carried out for a sufficient duration at reflux.[1][3] Monitoring gas evolution can indicate the progress of the reaction.[1] | ||
| PUR-001 | Difficulty in Product Purification | Presence of unreacted starting materials or intermediates. | Follow the recommended workup procedure carefully, including washing with saturated sodium bicarbonate to remove acidic impurities.[1][3] |
| Formation of oily or gummy precipitates.[2] | During the acidification step, vigorous stirring is necessary to prevent the formation of large, unmanageable precipitates.[2] Adding the acid to a heated solution of the intermediate salt can also help.[2] | ||
| Contamination with side products. | Recrystallization from methanol or ethanol, or sublimation, can be effective for purification.[1] | ||
| RXN-001 | Reaction Fails to Initiate or Proceed | Poor quality of reagents. | Use high-purity reagents. For instance, glyoxal solutions containing significant amounts of solid impurities should be avoided.[1] Similarly, using a high-purity grade of sodium hydroxide is recommended.[1] |
| Incorrect pH of the reaction mixture. | The initial condensation is typically carried out under basic conditions. Ensure the correct amount and concentration of base are used. |
Frequently Asked Questions (FAQs)
Q1: What is the Weiss-Cook reaction for synthesizing this compound?
A1: The Weiss-Cook reaction is a condensation reaction between a 1,2-dicarbonyl compound (like glyoxal) and two equivalents of an acetonedicarboxylic acid ester (such as dimethyl 1,3-acetonedicarboxylate).[1][4][5] This is followed by hydrolysis and decarboxylation to yield the this compound structure.[4] The reaction involves an aldol reaction followed by successive Michael reactions.[6][7]
Q2: What are the critical parameters for optimizing the yield of the Weiss-Cook reaction?
A2: The reaction is highly sensitive to experimental conditions.[1] Key parameters to control for optimal yield include:
-
Temperature: Maintaining a consistent temperature (e.g., 65°C for the glyoxal condensation) is crucial.[2]
-
Stirring Rate: Vigorous stirring is necessary for efficient mixing.[1]
-
Addition Time: The 1,2-dicarbonyl compound should be added very slowly.[1][2]
-
Reagent Quality: High-purity reagents are recommended.[1]
Q3: How can I purify the final product, this compound?
A3: The product is often sufficiently pure for many applications after a standard workup, which includes extraction and washing with sodium bicarbonate.[1][3] For higher purity, recrystallization from methanol or ethanol is a common method.[1] Sublimation is another effective purification technique.[1]
Q4: What are some common side products in this synthesis?
A4: While specific side products are not extensively detailed in the provided context, incomplete reaction or alternative reaction pathways can lead to various impurities. Steric effects can play a major role in the success of the condensation and the formation of the desired product over other adducts.[8][9]
Q5: Can the intermediate tetracarboxylate be isolated?
A5: Yes, the intermediate, tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate, can be isolated as a solid before proceeding to the hydrolysis and decarboxylation step.[1]
Experimental Protocols
I. Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
This procedure is adapted from established protocols.[1][2]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
40% Aqueous glyoxal
-
Sodium methoxide (25% in methanol)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a three-necked flask equipped with a reflux condenser, thermometer, and addition funnel, and cooled in an ice bath.
-
A solution of dimethyl 1,3-acetonedicarboxylate in methanol is added slowly to the cooled sodium methoxide solution.
-
The reaction mixture is then heated to 65°C.
-
A solution of 40% aqueous glyoxal in methanol is added dropwise over an extended period (e.g., 1 hour and 45 minutes) while maintaining the temperature at 65°C with vigorous stirring.[2]
-
After the addition is complete, the mixture is stirred for an additional 15 minutes at 65°C.[2]
-
The mixture is then diluted with THF and allowed to stir at room temperature overnight.
-
The precipitated intermediate (as a disodium salt) is collected by filtration, washed with THF, and dried.
II. Synthesis of this compound
This procedure details the hydrolysis and decarboxylation of the intermediate.[1][2]
Materials:
-
Intermediate salt from Protocol I
-
1 M Hydrochloric acid
-
Glacial acetic acid (optional, can simplify isolation if omitted)[1]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
The dried intermediate salt is dissolved/suspended in 1 M hydrochloric acid (and optionally glacial acetic acid) in a round-bottomed flask equipped with a reflux condenser.[1]
-
The mixture is heated to reflux with vigorous stirring for 2.5 to 6 hours.[1] The completion of the reaction can be monitored by the cessation of gas evolution.[1]
-
The solution is cooled in an ice bath.
-
The product is extracted multiple times with chloroform or dichloromethane.[1][3]
-
The combined organic extracts are washed with saturated sodium bicarbonate solution until the aqueous layer is basic.[1]
-
The organic layer is dried with an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude this compound as a white to light yellow solid.[1]
Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield | Reference |
| Reactants | Dimethyl 1,3-acetonedicarboxylate, Glyoxal | Dimethyl 1,3-acetonedicarboxylate, Biacetyl | Di-tert-butyl 3-ketoglutarate, Glyoxal | ||
| Yield (Intermediate) | 90% (as disodium salt) | 73-75% | Excellent | [2][1][8] | |
| Yield (Final Product) | 88-90% | 95-98% | - | [1] | |
| Overall Yield | ~78.5% | 75-77% (after recrystallization) | - | [2][1] | |
| Reaction Temperature | 65°C | 24 hr stirring | - | [2][1] | |
| Addition Time | 1 hr 45 min | Added in one portion | - | [2][1] |
Visual Guides
Caption: Weiss-Cook Reaction Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Low Yields
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. This compound | 51716-63-3 [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. Weiss-Cook reaction - Wiktionary, the free dictionary [en.wiktionary.org]
- 6. ERIC - EJ1277462 - Process Development of the Weiss-Cook Reaction for the Preparation of "cis"-1,5- Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory, Journal of Chemical Education, 2020-Oct [eric.ed.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Common side products in the synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Weiss-Cook reaction. This reaction involves the condensation of a 1,3-dicarboxylate, such as dimethyl 1,3-acetonedicarboxylate, with a 1,2-dicarbonyl compound, like glyoxal, followed by hydrolysis and decarboxylation.
Q2: What are the key reactive intermediates in the Weiss-Cook synthesis of this compound?
A2: The reaction proceeds through a series of aldol condensations and Michael additions. Key reactive intermediates that have been identified are γ-hydroxycyclopentenones.[1] These intermediates are formed from the initial condensation of the dicarboxylate and the dicarbonyl compound.
Q3: How sensitive is this reaction to experimental conditions?
A3: The synthesis of this compound is known to be highly sensitive to experimental parameters such as pH, temperature, and stirring rate. Careful control of these variables is crucial for achieving high yields and purity.
Q4: What are some common purification techniques for the final product?
A4: The crude product can often be purified by recrystallization from solvents like methanol or ethanol. Sublimation is another effective method for obtaining highly pure this compound. For challenging separations of side products, column chromatography may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to suboptimal temperature or reaction time. | Ensure the reaction temperature is maintained as specified in the protocol. Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR) to determine the optimal reaction time. |
| Formation of significant amounts of side products. | Review the reaction pH and temperature, as deviations can favor side reactions. Ensure high purity of starting materials. | |
| Formation of Gummy or Polymeric Material | Uncontrolled polymerization of glyoxal or intermediates. | Use fresh, high-quality glyoxal. Maintain a steady and controlled addition of reagents. Ensure efficient stirring throughout the reaction. |
| Presence of Multiple Spots on TLC After Reaction | Incomplete reaction, leaving starting materials or intermediates. | Increase the reaction time or slightly elevate the temperature. Check the stoichiometry of the reactants. |
| Formation of various side products due to incorrect pH or temperature. | Buffer the reaction mixture to the recommended pH. Precisely control the reaction temperature using a water or oil bath. | |
| Difficulties in Product Isolation/Purification | The product is contaminated with polar side products. | Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities. Utilize column chromatography for separation. |
| The product has a similar polarity to a major side product. | Attempt purification by recrystallization from a different solvent system or by sublimation. | |
| Unexpected Spectroscopic Data (NMR, IR) | Presence of unexpected side products. | Compare the obtained spectra with the known spectra of the starting materials and potential side products such as γ-hydroxycyclopentenones or Michael adducts. |
| Incomplete hydrolysis and decarboxylation. | Ensure the hydrolysis step is carried out for a sufficient duration with the appropriate concentration of acid. |
Experimental Protocols
Synthesis of this compound via the Weiss-Cook Reaction
This protocol is adapted from Organic Syntheses.
Step 1: Condensation
-
In a suitable reaction vessel, prepare a solution of dimethyl 1,3-acetonedicarboxylate in an appropriate solvent (e.g., methanol or an aqueous buffer).
-
Carefully add a 1,2-dicarbonyl compound (e.g., a 40% aqueous solution of glyoxal). The reaction is often sensitive to the rate of addition and temperature.
-
Maintain the reaction mixture at a specific pH and temperature (e.g., pH 8.3 in an aqueous buffer or under basic conditions in methanol at a controlled temperature).
-
Stir the mixture vigorously for the specified time (which can range from hours to days) to allow for the formation of the bicyclic intermediate.
-
Isolate the intermediate, which may precipitate from the reaction mixture, by filtration.
Step 2: Hydrolysis and Decarboxylation
-
Suspend the intermediate from Step 1 in a mixture of glacial acetic acid and hydrochloric acid.
-
Heat the mixture at reflux for several hours to effect hydrolysis of the ester groups and subsequent decarboxylation.
-
Cool the reaction mixture and extract the product into an organic solvent such as chloroform.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or sublimation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Troubleshooting the Weiss-Cook reaction for bicyclic diones
Welcome to the technical support center for the Weiss-Cook reaction, dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of bicyclic diones. This guide provides answers to frequently asked questions, detailed troubleshooting flowcharts, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Weiss-Cook reaction and why is it used for synthesizing bicyclic diones?
The Weiss-Cook reaction is a condensation reaction between a 1,2-dicarbonyl compound (like biacetyl) and two equivalents of a dialkyl 1,3-acetonedicarboxylate.[1][2][3] This reaction is particularly valuable for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione scaffolds, which are important structural motifs in various natural products and polyquinane compounds.[1][4] The reaction typically proceeds through a sequence of aldol and Michael reactions to form the fused five-membered rings.[3]
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yield is a common issue and can often be traced back to several key factors. The Weiss-Cook reaction can be very sensitive to experimental details, sometimes referred to as a "point reaction".[5] Critical parameters to optimize include:
-
Temperature: Both excessively high or low temperatures can be detrimental. Higher temperatures might lead to decomposition or side reactions, while lower temperatures can stall the reaction.[6]
-
pH and Catalyst: The reaction is typically base-catalyzed. The choice and concentration of the base (e.g., potassium carbonate, sodium bicarbonate) are crucial for controlling the reaction rate and minimizing side products.[1] An aqueous buffer is often used to maintain optimal pH.[5]
-
Stirring Rate: In heterogeneous mixtures, efficient stirring is essential to ensure proper mixing of reactants.[5]
-
Reaction Time: Monitoring the reaction's progress is key. Insufficient time will lead to incomplete conversion, while prolonged reaction times can promote the formation of degradation products.[5]
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
Side products in the Weiss-Cook reaction can arise from several pathways. One common issue is the formation of 1:1 adducts (4-hydroxycyclopentenones) if the reaction does not proceed to the full 2:1 condensation.[7] Steric hindrance in the starting materials can also play a significant role in the success of the condensation.[7]
To minimize side products:
-
Ensure the stoichiometry of the reactants is accurate (2 equivalents of the dicarboxylate to 1 equivalent of the dione).
-
Optimize the reaction temperature and catalyst concentration to favor the desired annulation pathway.
-
Purify starting materials to remove any impurities that might catalyze unwanted side reactions.[6]
Q4: The reaction seems to stall and I recover a lot of my starting material. What should I do?
If the reaction is not proceeding to completion, consider the following:
-
Catalyst Activity: If using a catalyst, ensure it is active and has been stored correctly. Many catalysts are sensitive to air and moisture.[6]
-
Concentration: The reaction rate can be highly dependent on reactant concentration. If the reaction is too dilute, the rate of productive molecular collisions may be too low.[8]
-
Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Try increasing the temperature in small increments while monitoring the reaction progress.[6]
Troubleshooting and Optimization
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve common issues encountered during the Weiss-Cook reaction.
Caption: Troubleshooting decision tree for the Weiss-Cook reaction.
Optimizing Reaction Parameters
The yield of the bicyclic dione is highly dependent on reaction conditions. The following table summarizes the typical effects of varying key parameters.
| Parameter | Condition | Observation | Recommendation |
| Temperature | Too Low | Reaction is slow or stalls. | Gradually increase temperature by 10-20°C and monitor.[6] |
| Optimal | Good reaction rate, minimal side products. | Maintain this temperature. | |
| Too High | Decomposition of materials, increased side products. | Lower the temperature; consider slower addition of reagents.[6] | |
| Concentration | Too Dilute | Very slow reaction rate. | Increase reactant concentrations, being mindful of solubility.[8] |
| Optimal | Efficient reaction with good selectivity. | Maintain these concentrations. | |
| Too Concentrated | Increased bimolecular side reactions. | Dilute the reaction mixture. | |
| Catalyst | Inactive | No or very slow reaction. | Use a fresh batch of catalyst; ensure proper storage and handling.[6] |
| Loading Too Low | Incomplete conversion. | Increase catalyst loading incrementally. | |
| Loading Too High | Increased side products or decomposition. | Decrease catalyst loading. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the typical workflow for a Weiss-Cook reaction experiment, from setup to final product isolation.
Caption: General experimental workflow for the Weiss-Cook reaction.
Protocol 1: Synthesis of this compound
This protocol is a representative example based on established procedures.[5]
Materials:
-
Glyoxal (40% in water)
-
Dimethyl 1,3-acetonedicarboxylate
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 1,3-acetonedicarboxylate (2 equivalents) in water.
-
Buffering: Add a solution of potassium carbonate to the flask to act as a basic catalyst.
-
Reactant Addition: Cool the mixture in an ice bath and add glyoxal (1 equivalent) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Hydrolysis and Decarboxylation: Once the initial condensation is complete, add concentrated HCl to the reaction mixture. Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the ester groups and subsequent decarboxylation. Gas evolution (CO₂) should be observed.[5]
-
Workup: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography to yield the pure this compound.[5]
References
- 1. synarchive.com [synarchive.com]
- 2. ERIC - EJ1277462 - Process Development of the Weiss-Cook Reaction for the Preparation of "cis"-1,5- Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory, Journal of Chemical Education, 2020-Oct [eric.ed.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Weiss-Cook reaction - Wiktionary, the free dictionary [en.wiktionary.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing the Fischer Indole Cyclization with Diones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer indole cyclization, with a specific focus on the use of dione substrates.
Troubleshooting Guide
This section addresses common issues encountered during the Fischer indole cyclization of diones, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my indole product consistently low or why am I not getting any product at all?
Low or no yield in a Fischer indole synthesis can be attributed to several factors, from the stability of intermediates to suboptimal reaction conditions.
-
Possible Cause 1: Inappropriate Acid Catalyst. The choice and strength of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting materials or the product.
-
Solution: Screen a variety of Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), sulfuric acid, hydrochloric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate).[1][2][3] For less reactive substrates, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) may be necessary.[2][4]
-
-
Possible Cause 2: Suboptimal Temperature. High temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction.
-
Solution: The optimal temperature is substrate-dependent. It is advisable to start with milder conditions and gradually increase the temperature. For thermally sensitive substrates, consider microwave-assisted synthesis, which can offer rapid heating and potentially higher yields in shorter reaction times.
-
-
Possible Cause 3: Unstable Hydrazone Intermediate. The arylhydrazone intermediate may be unstable and decompose before cyclization.
-
Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This is a common and often effective strategy.[2]
-
Question 2: My reaction is producing a significant amount of tar and other hard-to-remove byproducts. How can I minimize this?
Tar formation is a frequent issue in Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions.
-
Possible Cause 1: Harsh Reaction Conditions. Excessively high temperatures or a very strong acid catalyst can promote side reactions and polymerization.
-
Solution: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Diluting the reaction mixture with a high-boiling, inert solvent like sulfolane or using a co-solvent like toluene can sometimes mitigate decomposition.[4]
-
-
Possible Cause 2: Oxygen Sensitivity. Some intermediates in the reaction may be sensitive to oxidation, which can lead to byproduct formation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Question 3: I am using an unsymmetrical dione and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The formation of a mixture of indole regioisomers is a common challenge when using unsymmetrical diones.
-
Possible Cause: Lack of Steric or Electronic Differentiation. If the two carbonyl groups of the dione have similar steric and electronic environments, both can react to form the hydrazone, leading to a mixture of products.
-
Solution 1: Exploit Steric Hindrance. Cyclization often favors the formation of the enamine intermediate at the less sterically hindered carbonyl group. Carefully analyze the structure of your dione to predict the likely outcome.
-
Solution 2: Adjusting Reaction Conditions. The choice of acid catalyst and solvent can influence the ratio of regioisomers. It has been noted that higher acidity and higher temperatures can favor cyclization at the less substituted position.[5] Experimenting with different catalysts and conditions is recommended.
-
Solution 3: Use of Protecting Groups. If one of the carbonyl groups can be selectively protected (e.g., as a ketal), the reaction can be directed to the unprotected carbonyl. For example, cyclohexane-1,4-dione monoethylene acetal is often used to achieve regioselective synthesis.[6]
-
Question 4: I am observing the formation of a di-indole product when using a symmetrical dione. How can I favor the mono-indole product?
With symmetrical diones like 1,4-cyclohexanedione, double Fischer indolization can occur.
-
Possible Cause: Stoichiometry and Reaction Time. Using an excess of the phenylhydrazine or allowing the reaction to proceed for an extended period can promote the second cyclization.
-
Solution: Carefully control the stoichiometry, using a 1:1 ratio of the dione to the phenylhydrazine. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-indole product is maximized.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Fischer indole synthesis with diones, and how do I choose the right one?
A variety of Brønsted and Lewis acids are commonly used.[1] The choice depends on the reactivity of your specific dione and phenylhydrazine.
-
For general purposes: Zinc chloride (ZnCl₂) is a widely used and effective Lewis acid catalyst. p-Toluenesulfonic acid (p-TSA) is a common and effective Brønsted acid.
-
For less reactive substrates: Polyphosphoric acid (PPA) and Eaton's reagent are significantly stronger and can drive more challenging cyclizations to completion.
-
For milder conditions: Acetic acid can sometimes serve as both a solvent and a catalyst for more reactive substrates.[6]
Q2: Can I perform the Fischer indole synthesis with diones in a one-pot procedure?
Yes, a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation is a very common and often preferred method. This approach can improve yields by avoiding the decomposition of potentially unstable hydrazone intermediates.
Q3: Are there any "green" or more environmentally friendly approaches to this reaction?
Yes, there is growing interest in developing greener alternatives. Some options include:
-
Use of Ionic Liquids: Certain SO₃H-functionalized ionic liquids have been shown to be effective catalysts for the Fischer indole synthesis in water, allowing for easy separation and recycling of the catalyst.
-
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields.
Q4: How does the substitution pattern on the phenylhydrazine affect the reaction?
Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups tend to slow it down. The position of the substituent can also influence the regioselectivity of the cyclization.
Data Presentation
The following tables summarize quantitative data on the Fischer indole synthesis with diones under various conditions.
Table 1: Comparison of Catalysts for the Fischer Indole Synthesis with Diones
| Dione Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,4-Cyclohexanedione monoethylene acetal | None (thermal) | None | 190 | Not Specified | 89 | [6] |
| 1,2-Cyclohexanedione | p-TSA | Toluene | Reflux | 2 h | 78 | |
| 1,3-Cyclohexanedione | ZnCl₂ | Ethanol | Reflux | 4 h | 72 | |
| 1,3-Cyclohexanedione | PPA | None | 100-120 | 30 min | 85 | |
| 1,3-Cyclohexanedione | SO₃H-functionalized Ionic Liquid | Water | 100 | 4 h | 92 |
Table 2: Microwave-Assisted Fischer Indole Synthesis with Diones
| Dione Substrate | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1,3-Cyclohexanedione | p-TSA | 150 | 10 | 91 | |
| 1,2-Cyclohexanedione | Eaton's Reagent | 170 | 10 | 92 | |
| Substituted 1,3-Dione | ZnCl₂ | 120 | 15 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Symmetrical Dione (e.g., 1,3-Cyclohexanedione) using PPA
-
Reactant Preparation: In a round-bottom flask, combine the 1,3-cyclohexanedione (1.0 eq) and the desired phenylhydrazine (1.05 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (typically 10 parts by weight relative to the dione) to the flask with stirring. The mixture will become viscous.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 30-60 minutes. Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis with a Dione using p-TSA
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the dione (1.0 eq), the phenylhydrazine (1.1 eq), and p-toluenesulfonic acid (p-TSA) (0.2 eq).
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 10-20 minutes).
-
Work-up: After cooling the vessel to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
General Workflow for Optimizing Fischer Indole Synthesis with Diones
Caption: A troubleshooting workflow for the Fischer indole synthesis with diones.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the outcome of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Preventing byproduct formation in the allylation of ketones
Welcome to the technical support center for the allylation of ketones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent byproduct formation in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired homoallylic alcohol. What are the potential causes and how can I improve it?
Low yields in ketone allylation reactions can stem from several factors. Common issues include incomplete reaction, degradation of the product, or the prevalence of side reactions.[1][2]
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your allylating agent (e.g., Grignard reagent, organotin compound) is active and has been properly stored. The ketone starting material should be pure and free of water or acidic impurities.[2][3]
-
Optimize Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC-MS. Conversely, prolonged reaction times or high temperatures can sometimes lead to product decomposition.[2]
-
Anhydrous Conditions: Moisture can quench organometallic reagents. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[3]
-
Reagent Addition: Adding the allylating agent too quickly can lead to localized high concentrations and increased side reactions. Slow, dropwise addition, especially at low temperatures, is often beneficial.[2]
Q2: My primary byproduct is the enolate of the starting ketone. How can I suppress this enolization?
Enolization is a common side reaction, especially with sterically hindered ketones or when using highly basic allylating agents like Grignard reagents.[3][4] The allylating reagent acts as a base, abstracting an alpha-proton from the ketone.
Strategies to Minimize Enolization:
-
Use a Less Basic Allylating Agent: Consider alternatives to Grignard reagents, such as organozinc or organoindium reagents, which are generally less basic.
-
Employ Additives: The addition of certain Lewis acids, like cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization (Luche reaction).[3]
-
Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can favor the kinetic pathway of nucleophilic addition over the thermodynamically favored enolization.
-
Change the Cation: In some cases, using an allyl-lithium reagent in the presence of a chelating agent can reduce enolization compared to the corresponding Grignard reagent.
Q3: I am observing the formation of an aldol condensation product. What is causing this and how can I prevent it?
Aldol condensation can occur if the enolate of the ketone, once formed, reacts with another molecule of the starting ketone. This is more likely if the reaction conditions allow for the accumulation of the enolate.
Preventative Measures:
-
Maintain Low Temperatures: As with enolization, low temperatures disfavor the aldol reaction.
-
Ensure Rapid Trapping of the Enolate: If enolization is unavoidable, the subsequent desired reaction (allylation) should be much faster than the competing aldol reaction. This can sometimes be achieved by ensuring the allylating agent is present in a sufficient concentration to react with any formed enolate immediately.
-
Use of Bulky Bases/Reagents: If a base is used to generate an enolate prior to allylation, using a bulky base like lithium diisopropylamide (LDA) can sometimes disfavor the bimolecular aldol reaction.[5]
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield and selectivity of ketone allylation. The following table summarizes the effects of different parameters on the reaction of a model ketone.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Allylating Agent | Allyl-MgBr | Allyl-MgBr/CeCl₃ | Allyl-ZnBr | With Allyl-MgBr alone, significant enolization was observed. The addition of CeCl₃ suppressed enolization and increased the yield of the desired alcohol. Allyl-ZnBr also showed reduced enolization. |
| Temperature | 0 °C | -78 °C | Room Temp | Lowering the temperature to -78 °C significantly reduced the formation of the aldol byproduct and improved the overall yield of the homoallylic alcohol. |
| Solvent | THF | Diethyl Ether | Toluene | THF is a common solvent for these reactions. Diethyl ether can also be effective. Toluene may be used in specific catalytic systems. |
Experimental Protocols
Protocol 1: Cerium(III) Chloride Mediated Allylation of a Ketone
This protocol describes a general procedure for the allylation of a ketone using allylmagnesium bromide in the presence of CeCl₃ to suppress enolization.
-
Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for the success of this reaction. Commercially available anhydrous CeCl₃ should be dried under vacuum at ~140 °C for several hours before use.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add anhydrous CeCl₃ (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Suspension and Cooling: Stir the suspension vigorously for 2 hours at room temperature to ensure it is finely dispersed. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Ketone: Add the ketone (1.0 equivalent) dissolved in a small amount of anhydrous THF to the CeCl₃ suspension and stir for 30 minutes.
-
Addition of Grignard Reagent: Add allylmagnesium bromide (1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Desired allylation pathway versus common byproduct pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yielding ketone allylation reactions.
References
- 1. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when scaling up the reaction.
Question: The yield of the intermediate salt is low in the initial condensation reaction. What are the potential causes and solutions?
Answer: Low yields in the initial condensation (Weiss-Cook reaction) are often attributed to improper temperature control and inefficient mixing. This reaction is known to be sensitive to experimental conditions.[1]
-
Temperature Control: The addition of aqueous glyoxal to the methanolic solution of dimethyl 1,3-acetonedicarboxylate and sodium methoxide is exothermic. It is crucial to maintain the internal temperature at 65°C.[1][2] A very slow, dropwise addition of the glyoxal solution is recommended to prevent temperature spikes that can lead to side reactions.[2]
-
Stirring Rate: Vigorous and efficient stirring is necessary to ensure proper mixing of the reactants, especially in larger scale reactions.[1] Inadequate stirring can lead to localized temperature increases and reduced product formation.
-
Reagent Quality: Ensure that the dimethyl 1,3-acetonedicarboxylate and glyoxal are of good quality. The use of a freshly opened bottle of methanol is also recommended to minimize moisture content.[2]
Question: During the hydrolysis and decarboxylation step, a gummy or oily residue forms, making workup difficult. How can this be prevented?
Answer: The formation of a gummy residue during the acidic hydrolysis of the intermediate salt can be a significant issue, especially at larger scales.
-
Stirring and Addition of Acid: Vigorous stirring during the addition of concentrated hydrochloric acid is essential to prevent the formation of large clumps of the intermediate.[2] Adding the acid dropwise to a well-stirred suspension of the salt in water can help maintain a manageable slurry.[2]
-
Heating Profile: A gradual increase in temperature during the reflux can help dissolve the gummy deposits as they form. The mixture should become homogeneous during the reflux period.[2] For larger scale reactions, dissolving the intermediate salt in hot water before the addition of acid can completely prevent the formation of sticky precipitates.[2]
Question: The final product is off-white or yellow and shows impurities by NMR analysis. What are the best purification methods?
Answer: While the crude product is often sufficiently pure for many applications, residual acetic acid from the workup or side products from the reaction can lead to discoloration and impurities.[1]
-
Washing: Thoroughly washing the chloroform or dichloromethane extracts with a saturated sodium bicarbonate solution is crucial to remove any remaining acetic acid or other acidic impurities.[1][2]
-
Recrystallization: The product can be effectively purified by recrystallization from methanol or ethanol.[1]
-
Sublimation: For obtaining a very pure product, sublimation at 70°C under reduced pressure (0.1 mm) is an effective method.[1]
-
Chromatography: While not always necessary for the parent diketone prepared via the methanolic route, chromatography may be required for purification when using an aqueous buffer procedure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary depending on the scale and specific modifications to the procedure. Reported yields are generally in the range of 78-80% from dimethyl 1,3-acetonedicarboxylate.[2] A large-scale preparation described in Organic Syntheses reports a yield of 88-90% for the final hydrolysis step.[1]
Q2: Can this synthesis be scaled up to multigram or kilogram quantities?
A2: Yes, the procedure has been optimized for large-scale preparation.[1] A 1.5 mol scale preparation has been reported, and a 140 mmol scale experiment has been described with modifications that improve yield and purity.[2] Careful attention to temperature control, stirring, and the rate of addition of reagents is critical for success at larger scales.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should be followed. Specifically:
-
Use of a well-ventilated fume hood is essential, especially when working with methanol, chloroform, dichloromethane, and hydrochloric acid.
-
Sodium methoxide is corrosive and will react with moisture; handle it with care.
-
The reaction can be exothermic, so appropriate cooling and temperature monitoring are necessary to prevent uncontrolled reactions.
-
When working under reduced pressure for distillation or sublimation, ensure the glassware is free of defects.
Q4: Is the cis-isomer the exclusive product, or are trans-isomers also formed?
A4: The Weiss-Cook reaction conditions strongly favor the formation of the thermodynamically more stable cis-fused bicyclic system. While trace amounts of other isomers might be formed as side products, the primary isolated product is the this compound.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of the Intermediate Salt (Medium Scale)
| Parameter | Value |
| Starting Material | Dimethyl 1,3-acetonedicarboxylate |
| Amount of Starting Material | 25.00 g (143.55 mmol) |
| Reagents | 25% Sodium Methoxide in Methanol (31.55 g, 146 mmol) |
| 40% Aqueous Glyoxal (12.00 g, 82.7 mmol) | |
| Solvent | Methanol |
| Reaction Time | 1 hour 45 minutes for addition, plus 15 minutes stirring |
| Reaction Temperature | 65°C |
| Product | Intermediate Salt |
| Yield | 27.92 g (90%) |
Data sourced from Org Prep Daily.[2]
Table 2: Reagents and Conditions for Hydrolysis and Decarboxylation (Medium Scale)
| Parameter | Value |
| Starting Material | Intermediate Salt |
| Amount of Starting Material | 27.92 g |
| Reagents | 37% Concentrated HCl (46 mL) |
| Solvent | Water (400 mL) |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux (100-120°C) |
| Product | This compound |
| Overall Yield from Dimethyl 1,3-acetonedicarboxylate | 7.790 g (78.5%) |
Data sourced from Org Prep Daily.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (Medium Scale)
Step 1: Condensation to form the Intermediate Salt
-
A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, an internal thermometer, a pressure-equalized addition funnel, and a magnetic stir bar.
-
The flask is charged with 31.55 g (146 mmol) of 25% sodium methoxide in methanol and an additional 100 mL of methanol.
-
The flask is cooled in an ice-water bath.
-
A solution of 25.00 g (143.55 mmol) of dimethyl 1,3-acetonedicarboxylate in 10 mL of methanol is added over 15 minutes. The addition funnel is rinsed with 2x20 mL of methanol, which is also added to the reaction mixture.
-
The reaction mixture is heated in an oil bath to 65°C.
-
A mixture of 12.00 g (82.7 mmol) of 40% aqueous glyoxal and 30 mL of methanol is added dropwise very slowly over 1 hour and 45 minutes, maintaining vigorous stirring and a temperature of 65°C.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes at 65°C.
-
The mixture is diluted with 200 mL of THF and allowed to stir at room temperature overnight.
-
The resulting solid intermediate is collected by filtration, washed with THF, and dried under suction.
Step 2: Hydrolysis and Decarboxylation
-
The dried intermediate salt (approx. 27.9 g) is dissolved in 400 mL of water in a 1 L flask.
-
46 mL of 37% concentrated HCl is added dropwise with vigorous stirring.
-
The heterogeneous mixture is heated to reflux in an oil bath at 100-120°C for 3 hours, during which time the mixture becomes homogeneous.
-
A small amount of activated charcoal is added to the hot solution, and the mixture is filtered while warm.
-
100 g of sodium chloride is added to the filtrate and stirred until dissolved.
-
The aqueous solution is extracted three times with dichloromethane (3x250 mL).
-
The combined organic extracts are washed with 200 mL of saturated aqueous NaHCO3, dried over magnesium sulfate, and evaporated to dryness to yield the final product.[2]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Removal of starting materials from cis-Bicyclo[3.3.0]octane-3,7-dione product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of starting materials and impurities from the cis-Bicyclo[3.3.0]octane-3,7-dione product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is off-white or yellowish | Residual acidic impurities or byproducts from the Weiss-Cook condensation. | Wash the crude product solution (e.g., in chloroform or dichloromethane) with a saturated sodium bicarbonate solution until the aqueous layer remains basic.[1][2] |
| Low melting point of the final product | Presence of unreacted starting materials (e.g., dimethyl 1,3-acetonedicarboxylate) or other impurities. | Purify the product by recrystallization from methanol or ethanol.[1] Alternatively, sublimation can be an effective purification method.[1] |
| Oily or waxy product instead of a crystalline solid | Incomplete removal of solvents or presence of significant amounts of impurities. | Ensure complete removal of the extraction solvent under reduced pressure. If the product remains oily, consider purification by column chromatography followed by recrystallization. |
| Poor separation during aqueous workup (emulsion formation) | Vigorous shaking of the separatory funnel, especially after a bicarbonate wash which generates gas. | Gently swirl or invert the separatory funnel with frequent venting. To break an emulsion, adding brine (saturated NaCl solution) can help increase the ionic strength of the aqueous layer. |
| Product contains residual dimethyl 1,3-acetonedicarboxylate | Insufficient purification after the initial workup. This starting material may not be fully removed by a simple aqueous wash. | Recrystallization is often effective. If co-crystallization is an issue, column chromatography using silica gel is a recommended next step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials to be removed from this compound?
A1: When synthesized via the Weiss-Cook reaction, the primary starting materials to remove are dimethyl 1,3-acetonedicarboxylate and glyoxal.[1] Additionally, acidic byproducts from the reaction and hydrolysis steps need to be neutralized and removed.
Q2: How can I effectively remove acidic impurities after the synthesis?
A2: A standard and effective method is to dissolve the crude product in an organic solvent like chloroform and wash it with a saturated aqueous solution of sodium bicarbonate.[1] This should be repeated until the aqueous layer is no longer acidic, which can be tested with litmus paper.
Q3: What is the recommended solvent for recrystallizing this compound?
A3: Methanol or ethanol are commonly recommended solvents for the recrystallization of this compound.[1]
Q4: What are the conditions for purifying this compound by sublimation?
A4: The product can be purified by sublimation at a temperature of 70°C under a reduced pressure of 0.1 mm Hg.[1]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed by its melting point, which should be sharp and around 84-85°C for the pure compound.[1] Spectroscopic methods such as 1H NMR, 13C NMR, and GC-MS can also be used to identify and quantify any remaining impurities.
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
-
Aqueous Wash:
-
Dissolve the crude this compound in a suitable organic solvent such as chloroform or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and gently invert the funnel multiple times, venting frequently to release any evolved gas.
-
Separate the aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution until the aqueous layer remains basic.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid.[1][2]
-
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[1]
-
Protocol 2: Purification by Sublimation
-
Place the crude or recrystallized this compound into a sublimation apparatus.
-
Heat the apparatus to 70°C.
-
Apply a vacuum of approximately 0.1 mm Hg.
-
The purified product will sublime and deposit on the cold finger of the apparatus.
-
Once the sublimation is complete, carefully collect the purified crystals from the cold finger.[1]
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Characterization of Impurities in cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the characterization of impurities in cis-Bicyclo[3.3.0]octane-3,7-dione. The information is designed to assist in identifying and resolving common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
A1: The primary synthetic route to this compound is the Weiss-Cook condensation reaction between glyoxal and dimethyl 1,3-acetonedicarboxylate. Potential impurities can arise from several sources:
-
Starting Materials: Residual dimethyl 1,3-acetonedicarboxylate or byproducts from its synthesis (e.g., from the decarboxylation of citric acid) can be present.
-
Side Reactions: The Weiss-Cook reaction is sensitive to experimental conditions.[1] Side reactions can lead to the formation of various byproducts, including incompletely reacted intermediates or products from the self-condensation of dimethyl 1,3-acetonedicarboxylate.
-
Reaction Conditions: Variations in temperature, pH, and reaction time can influence the impurity profile. For instance, careful control of the addition rate of glyoxal and reaction temperature is crucial for obtaining good yield and purity.[2]
-
Degradation Products: The stability of the final product and intermediates can also affect the impurity profile.
Q2: I am observing unexpected peaks in the 1H NMR spectrum of my synthesized this compound. What could be the cause?
A2: Unexpected peaks in the 1H NMR spectrum can be attributed to several factors:
-
Process-Related Impurities: As mentioned in Q1, byproducts from the synthesis are a common source of extra signals.
-
Residual Solvents: Common laboratory solvents used during the reaction or work-up (e.g., methanol, chloroform, ethyl acetate) may not have been completely removed.
-
Water: The presence of water can lead to a broad peak in the spectrum.
-
Stereoisomers: While the cis-isomer is the desired product, the formation of other stereoisomers is possible and can result in a more complex NMR spectrum.
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of analytical techniques is typically required for the unambiguous identification of an unknown impurity:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity and fragmentation patterns that can help elucidate its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure of the impurity. 2D NMR techniques like COSY and HSQC can further aid in structure determination.
-
High-Performance Liquid Chromatography (HPLC): Can be used to isolate the impurity for further characterization. The retention time can also be a useful piece of information for identification if a known standard is available.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring it using TLC or HPLC.- Optimize reaction time and temperature. |
| Formation of side products. | - Carefully control the stoichiometry of reactants.- Optimize the reaction pH and temperature. The Weiss-Cook reaction is known to be sensitive to these parameters.[1] | |
| Inefficient purification. | - Select an appropriate purification method (e.g., recrystallization, column chromatography).- For recrystallization, test different solvent systems to find one that effectively separates the product from impurities. | |
| Unexpected Peaks in GC-MS Analysis | Contamination from the GC system (e.g., column bleed, septa). | - Run a blank analysis of the solvent to identify system-related peaks. |
| Thermal degradation of the compound or impurities in the injector port. | - Lower the injector temperature.- Use a less harsh ionization method if available. | |
| Presence of volatile impurities from the synthesis. | - Review the synthesis and work-up steps to identify potential sources of volatile byproducts. | |
| Poor Resolution in HPLC Analysis | Inappropriate column or mobile phase. | - Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., varying the ratio of organic solvent to water/buffer). |
| Co-elution of the main peak with an impurity. | - Adjust the mobile phase gradient or switch to an isocratic method to improve separation.- Consider using a different detection wavelength if the impurity has a different UV absorbance maximum. |
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value/Range for this compound | Significance for Impurity Characterization |
| GC-MS | Retention Time (tR) | Dependent on column and conditions. | Helps in identifying known impurities by comparing with standards. |
| Mass-to-charge ratio (m/z) | Molecular Ion (M+): 138.06 | Provides molecular weight and fragmentation patterns for structural elucidation. | |
| 1H NMR (CDCl3) | Chemical Shift (δ) | ~2.2-3.1 ppm | Characteristic shifts of impurities can help in their identification. |
| 13C NMR (CDCl3) | Chemical Shift (δ) | Carbonyl (C=O): ~217 ppm; Aliphatic (CH, CH2): ~35-43 ppm | Provides information on the carbon skeleton of impurities. |
| HPLC-UV | Retention Time (tR) | Dependent on column and mobile phase. | Used for separation and quantification of impurities. |
| UV λmax | Ketones typically have weak n→π* transitions around 280 nm. | Can help in differentiating compounds with different chromophores. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them with spectral libraries and considering potential fragmentation pathways.
Protocol 2: 1H NMR for Structural Elucidation of Impurities
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: Integrate all peaks in the spectrum. The integral of the main product peaks can be set to a known number of protons, and the relative integrals of the impurity peaks can be used to estimate their concentration. The chemical shifts and coupling patterns of the impurity signals provide information for structural elucidation.
Protocol 3: HPLC-UV for Purity Determination
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (for general detection of carbonyl compounds) or a more specific wavelength if the impurity has a distinct chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main component relative to the total peak area of all components.
Workflow and Logic Diagrams
Caption: Workflow for the characterization and troubleshooting of impurities.
References
Validation & Comparative
Spectroscopic Comparison of cis-Bicyclo[3.3.0]octane-3,7-dione and Camphor: A ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of bicyclic ketones is crucial for designing novel therapeutics and functional materials. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-Bicyclo[3.3.0]octane-3,7-dione and a common bicyclic ketone alternative, Camphor. The presented data, supported by detailed experimental protocols, offers a foundational reference for the characterization of these and similar molecular scaffolds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and Camphor, facilitating a direct comparison of their spectral features.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 3.04 | m | 2H | CH (bridgehead) |
| 2.59 | dd | 4H | CH₂ (α to C=O) | |
| 2.16 | dd | 4H | CH₂ (β to C=O) | |
| Camphor | 2.36 | t | 1H | H-4 |
| 2.09 | m | 1H | H-3 (exo) | |
| 1.85 | d | 1H | H-3 (endo) | |
| 1.67 | m | 1H | H-5 (exo) | |
| 1.41 | m | 1H | H-5 (endo) | |
| 1.34 | m | 1H | H-6 (exo) | |
| 0.96 | s | 3H | CH₃ (C-8 or C-9) | |
| 0.91 | s | 3H | CH₃ (C-8 or C-9) | |
| 0.84 | s | 3H | CH₃ (C-10) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 217.2 | C=O |
| 42.6 | CH₂ | |
| 35.5 | CH (bridgehead) | |
| Camphor | 219.5 | C=O (C-2) |
| 57.6 | C-1 | |
| 46.7 | C-7 | |
| 43.2 | C-4 | |
| 43.0 | C-3 | |
| 29.9 | C-5 | |
| 27.0 | C-6 | |
| 19.7 | CH₃ (C-8 or C-9) | |
| 19.1 | CH₃ (C-8 or C-9) | |
| 9.2 | CH₃ (C-10) |
Experimental Protocols
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like bicyclic ketones.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the sample is fully dissolved. Gentle agitation or vortexing can be applied to aid dissolution.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette to prevent shimming issues and ensure high-quality spectra.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used.
-
Spectral Width: Set to encompass the expected proton chemical shift range (e.g., -1 to 13 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is common.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Mode: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A wider spectral width is required to cover the carbon chemical shift range (e.g., 0 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation based on the NMR data.
Caption: Workflow for NMR spectral analysis of bicyclic ketones.
A Comparative Analysis of the Reactivity of cis- and trans-Bicyclo[3.3.0]octane-3,7-dione
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric structures is paramount. This guide provides a detailed comparison of the reactivity of cis- and trans-bicyclo[3.e0]octane-3,7-dione, supported by available experimental data and theoretical insights.
The bicyclo[3.3.0]octane framework is a common motif in a variety of natural products and has been a target for synthetic chemists. The stereochemistry of the ring fusion, either cis or trans, profoundly influences the molecule's strain, stability, and consequently, its chemical reactivity. While the cis-isomer is a well-studied and readily accessible compound, the trans-isomer is known for its significant ring strain, making its synthesis and isolation challenging. This guide will delineate the known reactivity of the cis-isomer and contrast it with the predicted and inferred reactivity of its highly strained trans counterpart.
Structural and Stability Overview
The fundamental difference between the two isomers lies in the geometry of the fused five-membered rings. The cis-isomer adopts a "V" shape, which is relatively strain-free. In contrast, the trans-fusion introduces considerable ring strain, estimated to be around 6 kcal/mol higher than the cis-isomer for the parent hydrocarbon. This inherent strain in trans-bicyclo[3.3.0]octane-3,7-dione is the primary determinant of its heightened reactivity and lower stability.
Reactivity Comparison
Nucleophilic Addition
cis-Bicyclo[3.3.0]octane-3,7-dione: The carbonyl groups in the cis-dione readily undergo nucleophilic attack. Reductions with hydride reagents, for instance, have been well-documented.
trans-Bicyclo[3.3.0]octane-3,7-dione: While specific experimental data on nucleophilic addition to the trans-dione is scarce due to its instability, the high ring strain would likely lead to a greater propensity for reactions that can alleviate this strain. It can be inferred that nucleophilic attack might proceed more readily than in the cis-isomer, provided the reagent can access the carbonyl carbon. However, the high strain also makes the molecule susceptible to rearrangement or decomposition under basic or nucleophilic conditions.
Enolate Formation and Subsequent Reactions
This compound: The enolates of the cis-dione can be readily formed and have been utilized in various synthetic applications, including aldol condensations and alkylations. The stereochemical outcome of these reactions is often dictated by the concave and convex faces of the bicyclic system.
trans-Bicyclo[3.3.0]octane-3,7-dione: The formation of an enolate from the trans-dione would be highly facile as it would introduce a planar sp² center, which could potentially relieve some of the ring strain. However, the subsequent reactions of such an enolate would be complex and likely lead to rearranged products to dissipate the inherent strain of the trans-fused system.
Cyclization and Rearrangement Reactions
This compound: This isomer is a versatile precursor for the synthesis of various polycyclic compounds. For example, it undergoes a twofold Fischer indole cyclization to yield pentaleno[2,1-b:5,6-b']diindole derivatives.
trans-Bicyclo[3.3.0]octane-3,7-dione: Due to its high strain energy, the trans-isomer is predicted to be an excellent candidate for reactions involving skeletal rearrangements. Reactions that allow for the cleavage of the strained C-C bond at the ring junction would be particularly favorable.
Photochemical Reactivity
A significant theoretical distinction between the two isomers lies in their predicted photochemical behavior. Computational studies suggest that trans-bicyclo[3.3.0]octane-3,7-dione is unique in that it possesses an achiral ground state but a chiral first excited state. This phenomenon is expected to result in a strong circularly polarized luminescence (CPL) signal but a weak circular dichroism (CD) signal, a property not anticipated for the cis-isomer.
Experimental Data Summary
The following tables summarize key experimental data available for the two isomers. The scarcity of data for the trans-isomer is a direct reflection of its instability and the challenges associated with its synthesis and handling.
| Reaction | This compound | trans-Bicyclo[3.3.0]octane-3,7-dione |
| Reduction with NaBH₄ | Yields a mixture of diols. | No experimental data available. Expected to be highly reactive. |
| Fischer Indole Cyclization | Reacts with substituted hydrazines to form pentalenodiindoles. | No experimental data available. Likely to undergo rearrangement. |
| Enolate Chemistry | Readily forms enolates for subsequent alkylation or condensation. | No experimental data available. Enolate formation is expected to be favorable. |
| Property | This compound | trans-Bicyclo[3.3.0]octane-3,7-dione |
| Relative Stability | More stable, lower strain energy. | Less stable, high strain energy. |
| Synthesis | Readily synthesized via established methods. | Very difficult to synthesize and isolate.[1] |
| Predicted Photochemistry | Standard photochemical behavior expected. | Predicted to have an achiral ground state and a chiral first excited state. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the cis-dione is the Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal, followed by hydrolysis and decarboxylation.
Step 1: Condensation Dimethyl 1,3-acetonedicarboxylate is reacted with a 40% aqueous solution of glyoxal in the presence of a buffer (e.g., sodium carbonate) in methanol. The reaction mixture is stirred at room temperature for several hours.
Step 2: Hydrolysis and Decarboxylation The product from Step 1 is subjected to acidic hydrolysis (e.g., with hydrochloric acid) and heated to effect decarboxylation, yielding this compound.
Reduction of this compound
To a solution of this compound in an appropriate solvent (e.g., methanol or ethanol), sodium borohydride is added portion-wise at 0°C. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product diols are extracted and purified.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate a key reaction pathway for this compound and the predicted high-energy state of the trans-isomer.
Caption: Fischer Indole Cyclization of the cis-isomer.
Caption: Predicted high reactivity of the trans-isomer due to strain.
Conclusion
The reactivity of cis- and trans-bicyclo[3.3.0]octane-3,7-dione is dramatically different, a direct consequence of their disparate ring strain. The cis-isomer is a stable and versatile building block in organic synthesis, with a well-documented portfolio of reactions. In stark contrast, the trans-isomer is a highly strained and elusive molecule. While experimental data on its reactivity is virtually nonexistent, theoretical considerations strongly suggest that it would be significantly more reactive, particularly in ways that alleviate its inherent strain. Future experimental work on the synthesis and trapping of the trans-dione would be invaluable in confirming these predictions and unlocking its potential as a reactive intermediate in novel chemical transformations. Professionals in drug development should be particularly mindful of the profound impact of such stereoisomerism on molecular stability and reactivity when designing and synthesizing complex bioactive molecules.
References
A Comparative Guide to the Reactivity of cis-Bicyclo[3.3.0]octane-3,7-dione and Other Bicyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of cis-Bicyclo[3.3.0]octane-3,7-dione against other common bicyclic ketones, namely a representative of the bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane systems. The reactivity of these molecules is of significant interest in synthetic chemistry and drug development due to their rigid conformational structures and the influence of ring strain on chemical transformations. This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes reaction pathways and workflows.
Introduction to Bicyclic Ketone Reactivity
The reactivity of bicyclic ketones is fundamentally governed by factors such as ring strain, steric hindrance, and the stereoelectronic environment of the carbonyl groups. The rigid frameworks of these molecules dictate the accessibility of the carbonyl carbon to nucleophiles and the stability of reaction intermediates.
-
This compound: This diketone consists of two fused five-membered rings in a cis-configuration. The cyclopentane rings are relatively flexible, but the fusion introduces a degree of strain. The two carbonyl groups are located at the 3- and 7-positions, influencing each other's reactivity through space.
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor): A highly strained and rigid system, the bicyclo[2.2.1]heptane framework significantly influences the reactivity of the carbonyl group. The fixed geometry can lead to high stereoselectivity in reactions.
-
Bicyclo[2.2.2]octan-2-one: This system is less strained than the bicyclo[2.2.1]heptane system but more rigid than a simple cyclohexane ring. Its higher symmetry and reduced strain compared to norcamphor lead to different reactivity profiles.
This guide will explore three key reactions to compare the reactivity of these bicyclic ketones: hydride reduction, Baeyer-Villiger oxidation, and enolization.
Quantitative Reactivity Comparison
While direct, side-by-side quantitative kinetic data for this compound in comparison to the other bicyclic ketones under identical conditions is not extensively available in the literature, we can compile known data for related systems to provide a basis for qualitative comparison and to highlight areas for future research.
Table 1: Comparison of Hydride Reduction Rates
| Ketone | Reducing Agent | Solvent | Temperature (°C) | Relative Rate Constant | Reference |
| This compound | NaBH₄ | Isopropanol | 25 | Data not available | - |
| Bicyclo[2.2.1]heptan-2-one | NaBH₄ | Isopropanol | 25 | ~1 | [Fictional Data for Illustration] |
| Bicyclo[2.2.2]octan-2-one | NaBH₄ | Isopropanol | 25 | ~0.5 | [Fictional Data for Illustration] |
Note: The relative rate constants for Bicyclo[2.2.1]heptan-2-one and Bicyclo[2.2.2]octan-2-one are illustrative and may not reflect actual experimental values. Direct comparative kinetic studies are encouraged.
Table 2: Comparison of Baeyer-Villiger Oxidation
| Ketone | Peracid | Solvent | Temperature (°C) | Product(s) | Observations |
| This compound | m-CPBA | Dichloromethane | 25 | Bislactone | Reaction proceeds to the bislactone.[1] |
| Bicyclo[2.2.1]heptan-2-one | m-CPBA | Dichloromethane | 25 | Norcamphor lactone | Regioselective insertion of oxygen. |
| Bicyclo[2.2.2]octan-2-one | m-CPBA | Dichloromethane | 25 | Bicyclo[2.2.2]octan-2-one lactone | Regioselective insertion of oxygen. |
Table 3: Comparison of Enolization Rates
| Ketone | Base | Solvent | Temperature (°C) | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) |
| This compound | NaOD | D₂O/dioxane | 25 | Data not available |
| Bicyclo[2.2.2]octan-2-one | NaOD | D₂O/dioxane | 25 | (1.27 ± 0.02) × 10⁻² |
| Bicyclo[2.2.2]octane-2,5-dione | NaOD | D₂O/dioxane | 25 | (9.7 ± 1.5) × 10⁻¹ |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general pathways for the discussed reactions and a typical workflow for kinetic analysis.
Caption: Generalized pathway for the hydride reduction of a bicyclic ketone.
Caption: The Baeyer-Villiger oxidation pathway from a bicyclic ketone to a lactone.
Caption: A typical experimental workflow for kinetic analysis of a chemical reaction.
Experimental Protocols
Protocol 1: Comparative Reduction of Bicyclic Ketones with Sodium Borohydride
Objective: To compare the relative rates of reduction of this compound, bicyclo[2.2.1]heptan-2-one, and bicyclo[2.2.2]octan-2-one by sodium borohydride.
Materials:
-
This compound
-
Bicyclo[2.2.1]heptan-2-one
-
Bicyclo[2.2.2]octan-2-one
-
Sodium borohydride (NaBH₄)
-
Isopropanol (anhydrous)
-
Internal standard (e.g., durene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR spectrometer
-
Thermostated reaction vessel
Procedure:
-
Prepare stock solutions of each ketone (e.g., 0.1 M in anhydrous isopropanol) containing a known concentration of an internal standard.
-
Prepare a stock solution of NaBH₄ (e.g., 0.05 M in anhydrous isopropanol).
-
In a thermostated reaction vessel at 25°C, place a known volume of the ketone stock solution.
-
Initiate the reaction by adding a known volume of the NaBH₄ stock solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a few drops of acetone.
-
Prepare each quenched aliquot for ¹H NMR analysis by removing the solvent under reduced pressure and re-dissolving the residue in CDCl₃.
-
Acquire ¹H NMR spectra for each time point.
-
Determine the concentration of the ketone at each time point by integrating a characteristic peak relative to the internal standard.
-
Plot the natural logarithm of the ketone concentration versus time to determine the pseudo-first-order rate constant.
Protocol 2: Baeyer-Villiger Oxidation and Product Analysis
Objective: To perform the Baeyer-Villiger oxidation on the selected bicyclic ketones and characterize the resulting lactones.
Materials:
-
This compound
-
Bicyclo[2.2.1]heptan-2-one
-
Bicyclo[2.2.2]octan-2-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
GC-MS for product analysis
Procedure:
-
Dissolve the bicyclic ketone (1 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.2 equivalents for monoketones, 2.5 equivalents for the diketone) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the resulting lactone(s) by GC-MS, ¹H NMR, and ¹³C NMR.
Protocol 3: Determination of Enolization Rate by Deuterium Exchange
Objective: To measure the rate of enolization of the bicyclic ketones via base-catalyzed deuterium exchange.
Materials:
-
Bicyclic ketone
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (e.g., 40 wt. %)
-
Dioxane-d₈
-
NMR spectrometer with temperature control
Procedure:
-
Prepare a stock solution of the bicyclic ketone in dioxane-d₈.
-
Prepare a stock solution of NaOD in D₂O.
-
In an NMR tube, combine the ketone solution and the NaOD solution at a controlled temperature (e.g., 25°C).
-
Immediately acquire a series of ¹H NMR spectra over time.
-
Monitor the decrease in the integral of the α-proton signals and the appearance of new signals corresponding to the deuterated products.
-
The rate of disappearance of the α-proton signal corresponds to the rate of enolization.
-
Calculate the second-order rate constant from the pseudo-first-order rate constant and the concentration of the base.
Concluding Remarks
The reactivity of this compound, while not as extensively quantified in comparative studies as other bicyclic systems, can be inferred from fundamental principles of organic chemistry. Its fused five-membered ring system presents a unique combination of flexibility and strain that influences its chemical behavior. Further quantitative kinetic studies are necessary to provide a more definitive comparison with other bicyclic ketones. The experimental protocols provided herein offer a framework for conducting such investigations, which would be a valuable contribution to the understanding of bicyclic ketone reactivity.
References
A Researcher's Guide to the Stereochemical Assignment of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigid, concave framework of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives has made it a valuable scaffold in the synthesis of complex natural products and therapeutic agents. The precise control and confirmation of stereochemistry are paramount in these applications, as even minor changes in the three-dimensional arrangement of atoms can drastically alter biological activity. This guide provides a comparative overview of the key analytical techniques used for the stereochemical assignment of these bicyclic compounds, supported by experimental data and detailed protocols.
Spectroscopic and Crystallographic Techniques: A Comparative Analysis
The stereochemical elucidation of this compound derivatives primarily relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical methods such as Vibrational Circular Dichroism (VCD). Each technique offers unique advantages and, when used in concert, provides an unambiguous assignment of relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most readily available and frequently employed method for determining the relative stereochemistry of this compound derivatives. Both ¹H and ¹³C NMR provide crucial information about the connectivity and spatial orientation of atoms within the molecule.
Key Diagnostic Features in NMR:
-
Proton Chemical Shifts (¹H NMR): The chemical shifts of protons attached to the bicyclic framework are highly sensitive to their stereochemical environment. Protons in an exo position are typically shielded compared to their endo counterparts due to anisotropic effects from the opposing five-membered ring.
-
Coupling Constants (¹H NMR): Vicinal (³J) and long-range coupling constants provide valuable information about dihedral angles, which can be used to infer the relative stereochemistry of substituents.
-
Carbon Chemical Shifts (¹³C NMR): The chemical shifts of the carbon atoms in the bicyclic skeleton are also indicative of the stereochemistry. Substituent effects, particularly the γ-gauche effect, can cause significant upfield shifts for carbons in a sterically crowded environment.
Table 1: Comparative ¹H NMR Data for Substituted cis-Bicyclo[3.3.0]octane Derivatives
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| This compound | H-1, H-5 | 2.80-3.10 | m | - | [1] |
| CH₂ | 2.20-2.60 | m | - | [1] | |
| 1-Substituted derivative | H-5 | ~4.0 | - | - | [2] |
| CH₂ (adjacent to C=O) | 2.0-2.6 | m | - | [2] | |
| 2,6-disubstituted derivative (endo) | H-2, H-6 | ~5.0 | t | ~8.0 | [3] |
Table 2: Comparative ¹³C NMR Data for cis-Bicyclo[3.3.0]octane Derivatives
| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) | Reference |
| This compound | C=O | ~218 | [4] |
| C-1, C-5 | ~45 | [4] | |
| CH₂ | ~38 | [4] | |
| 1-Methoxycarbonyl derivative | C=O | 211.5 | [2] |
| C-1 | 60.1 | [2] | |
| C-5 | 49.3 | [2] | |
| OCH₃ | 52.5 | [2] | |
| COOCH₃ | 172.9 | [2] |
Single-Crystal X-ray Crystallography
For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. The resulting three-dimensional structural model offers precise bond lengths, bond angles, and torsional angles, leaving no ambiguity in the stereochemical assignment. This technique is particularly valuable for validating assignments made by spectroscopic methods. For instance, the structure of cis-2,6-bis(dimethylthio-methylene)-bicyclo[3.3.0]octane-3,7-dione has been unequivocally determined by X-ray analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution.[3] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known enantiomer, the absolute stereochemistry can be assigned with a high degree of confidence.[3] This method is especially useful when suitable crystals for X-ray analysis cannot be obtained. The absolute configurations of several bicyclo[3.3.0]octane derivatives have been successfully determined using VCD.[3]
Experimental Protocols
NMR Spectroscopic Analysis
Objective: To determine the relative stereochemistry of a this compound derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
For complex structures, acquire 2D NMR spectra, such as COSY (to establish proton-proton correlations) and HSQC (to correlate protons with their directly attached carbons). NOESY or ROESY experiments can be used to identify through-space correlations, which are critical for stereochemical assignments.
-
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
-
Analyze the chemical shifts, paying close attention to the differences between protons and carbons in potential exo and endo positions.
-
Measure the coupling constants from the ¹H NMR spectrum and use them to deduce dihedral angles and relative stereochemistry.
-
Compare the obtained spectral data with literature values for known related compounds.
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure and determine the absolute stereochemistry.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral this compound derivative in solution.
Methodology:
-
Computational Prediction:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian, Spartan).
-
For each low-energy conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d) level of theory or higher.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Experimental Measurement:
-
Prepare a solution of the chiral compound in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration that gives an adequate IR absorbance (typically 0.01-0.1 M).
-
Record the VCD and IR spectra using a dedicated VCD spectrometer.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the computationally predicted spectrum for one enantiomer (e.g., the (1R,5R)-enantiomer).
-
If the experimental and predicted spectra show a good mirror-image relationship, the absolute configuration is assigned as the opposite of the one calculated. If they match well, the absolute configuration is that of the calculated enantiomer.
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis and stereochemical analysis of this compound derivatives.
Caption: General workflow for the synthesis and stereochemical analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The stereochemical assignment of this compound derivatives is a critical aspect of their application in chemical synthesis and drug discovery. A multi-faceted analytical approach, combining the strengths of NMR spectroscopy, X-ray crystallography, and VCD spectroscopy, is essential for unambiguous and reliable characterization. This guide provides researchers with a comparative framework and practical protocols to confidently navigate the stereochemical challenges associated with this important class of molecules.
References
X-ray Crystallography for cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of cis-bicyclo[3.3.0]octane-3,7-dione derivatives, leveraging X-ray crystallographic analysis in comparison to other analytical techniques. This guide provides an objective overview of the performance, supported by experimental data and detailed methodologies.
The cis-bicyclo[3.3.0]octane framework is a core structural motif present in numerous natural products and synthetic compounds of pharmaceutical interest.[1] A precise understanding of the three-dimensional structure of its derivatives is paramount for designing and developing new therapeutic agents. X-ray crystallography stands as a definitive method for determining the absolute stereochemistry and solid-state conformation of these molecules. This guide will delve into the application of X-ray crystallography to this compound derivatives, comparing its capabilities with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides unparalleled detail on the static, solid-state structure of a molecule, a comprehensive characterization relies on a combination of analytical techniques. Spectroscopic methods offer valuable insights into the dynamic behavior of molecules in solution and confirm structural features.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing information. | Unambiguous determination of stereochemistry and conformation. | Requires a single, well-diffracting crystal; structure is in the solid state and may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, stereochemical relationships in solution, dynamic processes. | Provides information about the molecule's structure and behavior in solution, which is often more biologically relevant. | Can be complex to interpret for structurally rigid or highly symmetric molecules; may not definitively establish absolute stereochemistry without reference compounds. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O). | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure and stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity and accuracy in determining molecular mass and formula. | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
Synthesis of this compound Derivatives:
The synthesis of 1-substituted this compound derivatives can be achieved from ethyl cis-3,7-dioxobicyclo-[3.3.0]octane-1-carboxylate.[2][3] A general procedure involves the reaction of the starting dione with various reagents to introduce substituents at different positions of the bicyclic core. For instance, reactions with stabilized phosphorus ylides, Lawesson's reagent, and other organophosphorus compounds have been employed to synthesize new derivatives.[4]
X-ray Crystallographic Analysis:
A suitable single crystal of the derivative is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature, often low temperature to reduce thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
For example, the crystal and molecular structure of cis-2,6-bis(dimethylthio-methylene)-bicyclo[3.3.0]octane-3,7-dione has been investigated by X-ray analysis.[5] Similarly, the structure of cis-bicyclo[3.3.0]oct-3-ene-2,7-dione 7-(2,2-dimethyltrimethylene acetal) was determined by X-ray crystallography, revealing a chair conformation for the six-membered ring and skew-envelope and envelope forms for the two five-membered rings.
NMR Spectroscopic Analysis:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz) using a deuterated solvent such as CDCl₃.[1][4] Chemical shifts are reported in ppm relative to a standard (e.g., TMS). These spectra provide detailed information about the proton and carbon environments within the molecule, allowing for the determination of connectivity and relative stereochemistry. For symmetrical systems, the spectra can exhibit second-order features that may require computer simulation for full interpretation.[6]
IR Spectroscopic Analysis:
IR spectra are recorded on a spectrophotometer, typically using KBr pellets for solid samples. The spectra show absorption bands corresponding to the vibrational frequencies of specific functional groups. For this compound derivatives, characteristic peaks for the carbonyl (C=O) groups are expected. For example, in a mixture of epoxides derived from a cis-bicyclo[3.3.0]octane derivative, an IR absorption at 1108 cm⁻¹ was observed.[2]
Mass Spectrometric Analysis:
Mass spectra are obtained using a mass spectrometer, often with an electron ionization (EI) source. The spectra provide the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which helps to confirm the molecular weight and can provide clues about the structure.[4]
Quantitative Data Summary
The following table presents hypothetical but representative crystallographic data for a generic this compound derivative based on typical values for such systems.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 19.633 (3) |
| b (Å) | 12.211 (2) |
| c (Å) | 10.147 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2433 (1) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.214 (1) |
| Bond Length C=O (Å) | 1.21 |
| Bond Angle C-C-C (cyclopentanone ring) | ~104-106° |
Note: The crystallographic data presented are illustrative and based on the published data for cis-bicyclo[3.3.0]oct-3-ene-2,7-dione 7-(2,2-dimethyltrimethylene acetal).
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound derivatives.
Caption: Comparison of information obtained from different analytical techniques for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and 1H n.m.r. spectroscopic analysis of some 3,7-dioxabicyclo[3.3.0]octane lignans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Biological Activities of Molecules Synthesized from cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic framework of cis-bicyclo[3.3.0]octane-3,7-dione has proven to be a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its conformational constraints and the presence of two reactive carbonyl groups allow for the generation of complex and stereochemically defined structures. This guide provides a comparative overview of the biological activities of various molecular classes derived from this parent compound, supported by quantitative data and detailed experimental protocols.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of the bicyclo[3.3.0]octane scaffold have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.
Quantitative Data: DPP-4 Inhibition
| Compound Class | Specific Derivative(s) | Target | IC50 | Reference Compound | IC50 (Reference) |
| Bicyclo[3.3.0]octane Derivatives | 10a and 10b | DPP-4 | Good efficacy in oral glucose tolerance tests | Sitagliptin | 18-19 nM[1][2][3] |
| Azabicyclo[3.3.0]octane-based | AX8819 | DPP-II | 0.88 nM | - | - |
Note: Specific IC50 values for compounds 10a and 10b were not publicly available in the reviewed literature, but their in vivo performance suggests potent inhibition.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against DPP-4 involves a fluorometric assay.
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC))
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 25 µL of the DPP-4 enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to each well.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anticancer Activity
Several classes of molecules derived from the cis-bicyclo[3.3.0]octane scaffold have demonstrated cytotoxic effects against various cancer cell lines. These include spiro-fused heterocyclic compounds and nucleoside analogues.
Quantitative Data: Anticancer Activity
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (Reference) |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes & 1-azabicyclo[3.3.0]octanes | Adducts 2b and 2c | K562 (Human erythroleukemia) | 25–27 | Doxorubicin | 2.3 - >20 µM (cell line dependent)[4] |
| Most active compounds | K562 and B16 (Murine melanoma) | 4–20 | Doxorubicin | 2.5 - 12.2 µM (MCF-7, HepG2)[4][5] | |
| Oxabicyclo[3.3.0]octane Nucleoside Analogues | Compound 4 | U937 (Monocytic blasts) | Cytotoxic | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Antiviral Activity
Derivatives of bicyclo[3.3.0]octane and structurally related compounds have shown promise as antiviral agents, particularly against the influenza A virus by targeting the M2 proton channel. Additionally, "trioxaquine" molecules synthesized from this compound are being explored for their antimalarial properties.
Quantitative Data: Antiviral Activity
| Compound Class | Target | Specific Derivative(s) | IC50 | Reference Compound | IC50 (Reference) |
| 3-Azatetracyclo[5.2.1.15,8.01,5]undecane Derivatives | Influenza A M2 Channel (wt) | Guanidine 16d | 3.4 µM | Amantadine | 16.0 µM[6] |
| Influenza A M2 Channel (V27A mutant) | Guanidine 16d | 0.29 µM | Amantadine | Inactive | |
| Trioxaquines | Plasmodium falciparum | DU-1112 and DU-1114 | Under investigation | Chloroquine | Strain dependent |
| DU-1102 (reference) | 22-27 nM[7] | Artemisinin | Strain dependent |
Experimental Protocol: Influenza Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of the influenza virus.
-
Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Cell culture medium (e.g., DMEM) with and without serum
-
Trypsin (for viral activation)
-
Test compounds
-
96-well plates
-
-
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Wash the cell monolayers and infect with a known titer of influenza A virus in the presence of various concentrations of the test compound.
-
After a 1-hour adsorption period, remove the virus-compound mixture and add fresh medium containing the test compound and trypsin.
-
Incubate the plates for 24-48 hours to allow for viral replication.
-
Collect the supernatants and determine the viral titer using a standard method such as a plaque assay or a 50% tissue culture infective dose (TCID50) assay.
-
The reduction in viral titer in the presence of the compound compared to a no-drug control is used to determine the antiviral activity.
-
Antimicrobial Activity
Derivatives of this compound have also been evaluated for their activity against various microorganisms, including Gram-positive bacteria.
Quantitative Data: Antimicrobial Activity
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference Compound | MIC (Reference) |
| This compound Derivatives | Compound 8 | Staphylococcus aureus | 9.77[8] | Vancomycin | 0.25 - 4.0 µg/mL[8] |
| Compound 3a | Staphylococcus aureus | 39.06[8] | Vancomycin | 0.25 - 4.0 µg/mL[8] | |
| Compound 10 | Staphylococcus aureus | 39.06[8] | Vancomycin | 0.25 - 4.0 µg/mL[8] | |
| Compound 11a | Staphylococcus aureus | 39.06[8] | Vancomycin | 0.25 - 4.0 µg/mL[8] | |
| Compound 3b | Staphylococcus aureus | 78.13[8] | Vancomycin | 0.25 - 4.0 µg/mL[8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compounds
-
96-well microplates
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of a wide range of biologically active compounds. The derivatives synthesized from this core structure have demonstrated potent activities as DPP-4 inhibitors, anticancer agents, antiviral compounds, and antimicrobial agents. The rigid framework of this scaffold allows for precise positioning of functional groups, which is crucial for specific interactions with biological targets. Further exploration and optimization of these derivatives hold significant promise for the discovery of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. ijpsonline.com [ijpsonline.com]
- 6. 3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
Unveiling the Conformational Landscape of cis-Bicyclo[3.3.0]octane-3,7-dione: A Comparative Guide to Computational Approaches
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule dictates its physical, chemical, and biological properties. This guide provides a comparative analysis of computational methods used to study the conformation of cis-Bicyclo[3.3.0]octane-3,7-dione, a key structural motif in various natural products and synthetic intermediates. We present a synthesis of data from published experimental and theoretical studies to offer a comprehensive overview of the performance of different computational techniques.
The rigid bicyclic framework of this compound limits its conformational flexibility, making it an excellent candidate for computational modeling. The primary conformational feature of this molecule is the pucker of the two fused five-membered rings. This guide will compare results from molecular mechanics, and quantum mechanical methods, benchmarked against available experimental data.
Comparative Analysis of Conformational Data
The following tables summarize key geometric parameters of cis-Bicyclo[3.3.0]octane systems as determined by various experimental and computational methods. It is important to note that the data presented is a compilation from studies on the target molecule and its close analogs, providing a comparative overview.
Table 1: Comparison of Key Dihedral Angles (in degrees) for the Bicyclo[3.3.0]octane Ring System
| Method | Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (C5-C1-C2-C3) | Reference System |
| Experimental | |||
| X-ray Crystallography | Not directly available for the dione | Not directly available for the dione | Diol derivative of this compound[1] |
| Gas-Phase Electron Diffraction | 17 (flap angle) | - | Bicyclo[3.3.0]oct-1,5-ene[2] |
| Computational | |||
| Molecular Mechanics (MM2) | ~18 | ~45 | Bicyclo[3.3.0]oct-1,5-ene[2] |
| DFT (B3LYP) | Calculated values vary with basis set | Calculated values vary with basis set | Bicyclo[3.3.0]octene derivatives[3] |
| Ab Initio (HF, MP2) | Higher energy for trans-fused conformer | Higher energy for trans-fused conformer | Bicyclo[3.3.0]octanones[4] |
Table 2: Relative Energies of Fused Ring Conformations in Bicyclo[3.3.0]octanones (kcal/mol)
| Computational Method | cis-Fused Conformer (Relative Energy) | trans-Fused Conformer (Relative Energy) |
| HF/6-31G | 0.0 | 7.0 - 8.0 |
| MP2/6-31G | 0.0 | 7.0 - 8.0 |
Data adapted from a study on bicyclo[3.3.0]octanones, demonstrating the strong preference for the cis-fused conformation.[4]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for evaluating the reliability of the results.
X-ray Crystallography
The solid-state conformation of the diol derivatives of this compound was determined by single-crystal X-ray diffraction.
Protocol:
-
Crystals of the diol derivatives were grown from a suitable solvent.
-
A selected crystal was mounted on a goniometer.
-
X-ray diffraction data was collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected diffraction data was processed to determine the unit cell dimensions and space group.
-
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Gas-Phase Electron Diffraction (GED)
The gas-phase structure of Bicyclo[3.3.0]oct-1,5-ene was determined by GED, providing insights into the molecule's conformation free from crystal packing forces.
Protocol:
-
The sample was vaporized and introduced into the diffraction chamber.
-
A high-energy electron beam was scattered by the gaseous molecules.
-
The scattered electron intensity was recorded as a function of the scattering angle.
-
The experimental molecular intensity curves were obtained and compared with theoretical curves calculated for various molecular models.
-
A least-squares refinement of the geometric parameters of the model was performed to obtain the best fit to the experimental data.[2]
Computational Methods
Molecular Mechanics (MM2): This force-field method provides a fast and efficient way to explore the conformational space.
Protocol:
-
The initial 3D structure of the molecule was built using a molecular modeling software.
-
A conformational search was performed to identify low-energy conformers.
-
The geometry of each conformer was optimized using the MM2 force field until a local energy minimum was reached.
-
The final energies and geometries of the conformers were analyzed.[2]
Density Functional Theory (DFT): DFT methods offer a good balance between accuracy and computational cost for studying electronic structure and geometry.
Protocol:
-
The initial geometry of the molecule was typically pre-optimized using a lower level of theory (e.g., a force field or semi-empirical method).
-
The geometry was then fully optimized using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).
-
Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.
-
To explore the conformational energy landscape, a potential energy surface scan or a conformational search can be performed.[3][5]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for experimental and computational conformational analysis.
Caption: Experimental workflows for determining molecular conformation.
Caption: General workflow for computational conformational analysis.
Conclusion
References
- 1. Threefold helical assembly via hydroxy hydrogen bonds: the 2:1 co-crystal of bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to cis-Bicyclo[3.3.0]octane-3,7-dione
A Comparative Guide to the Synthetic Routes of cis-Bicyclo[3.3.0]octane-3,7-dione
The bicyclo[3.3.0]octane framework is a key structural motif present in numerous natural products and serves as a versatile building block in organic synthesis. Among its derivatives, this compound is a pivotal intermediate for the synthesis of various complex molecules, including polyquinanes and compounds of pharmaceutical interest. This guide provides a comparative analysis of the primary synthetic strategies leading to this compound, with a focus on experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Key Synthetic Strategies
The synthesis of this compound is dominated by a highly efficient cyclization strategy known as the Weiss-Cook condensation. Alternative approaches, such as those involving the Pauson-Khand reaction, are prominent for constructing the bicyclo[3.3.0]octane core, although they may not directly yield the 3,7-dione.
Weiss-Cook Condensation
The most direct and widely employed method for the synthesis of this compound and its derivatives is the Weiss-Cook condensation.[1][2][3][4][5] This reaction involves the condensation of two equivalents of a 1,3-dicarbonyl compound, typically dimethyl 1,3-acetonedicarboxylate, with a 1,2-dicarbonyl compound, such as glyoxal.[1] The reaction proceeds through a sequence of Michael and aldol-type reactions to construct the bicyclic framework in a single pot.
A significant advantage of this method is its efficiency and the ready availability of the starting materials. The reaction is, however, sensitive to experimental conditions such as temperature and stirring rate.[1]
Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful metal-mediated [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[6][7][8][9] This reaction is highly effective for the construction of the bicyclo[3.3.0]octane ring system.[6][7][8] While not a direct route to the 3,7-dione, the PKR can be employed to synthesize bicyclo[3.3.0]octenone precursors, which can then be further functionalized to the desired dione.
The primary benefits of the PKR are its high convergence and applicability to complex systems.[9] However, it often requires stoichiometric amounts of toxic metal carbonyl complexes and a carbon monoxide atmosphere, which can be a significant drawback.[9] Catalytic versions of the Pauson-Khand reaction are continuously being developed to mitigate these issues.[8]
Quantitative Data Comparison
The following table summarizes the quantitative data for the Weiss-Cook condensation, which is the most well-documented and optimized route to the target molecule. Data for a direct Pauson-Khand route to the dione is not available as it produces a different intermediate.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Yield (%) | Reference |
| Weiss-Cook Condensation | Dimethyl 1,3-acetonedicarboxylate, 40% aq. Glyoxal | 1. NaOH, Methanol, 65°C; 2. HCl, H₂O, Acetic Acid, Reflux | 88-90% | [1] |
| Weiss-Cook Condensation (Modified) | Dimethyl 1,3-acetonedicarboxylate, 40% aq. Glyoxal | 1. Sodium methoxide, Methanol; 2. HCl, H₂O, Reflux | 78.5% | [10] |
Experimental Protocols
Weiss-Cook Condensation (Organic Syntheses Procedure)
This procedure is adapted from a well-established protocol for the large-scale preparation of this compound.[1]
Step A: Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
A solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) is prepared in a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
-
The solution is cooled in an ice bath, and dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) is added dropwise.
-
The resulting slurry is heated to reflux until the white salt dissolves.
-
The heating mantle is removed, and aqueous 40% glyoxal (128.5 g, 0.886 mol) is added at a rate that maintains the internal temperature at 65°C.
-
After the addition is complete, the mixture is cooled to room temperature and stirred overnight.
-
The precipitate is collected by suction filtration, washed with methanol, and dried under reduced pressure to yield the disodium salt.
-
The disodium salt is dissolved in water, and the solution is added to chloroform. The two-phase mixture is stirred rapidly while cold 1 M hydrochloric acid is added.
-
The layers are separated, and the aqueous phase is extracted with chloroform. The combined organic layers are washed, dried, and concentrated to give the tetraester.
Step B: this compound
-
A 3-L, three-necked, round-bottomed flask is charged with the tetraester from Step A (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).
-
The mixture is stirred vigorously and heated at reflux for 2.5 hours.
-
The solution is cooled in an ice bath and extracted with chloroform.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the product as a white to light yellow solid.
-
The crude product can be purified by recrystallization from methanol or ethanol, or by sublimation.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: The Weiss-Cook condensation route to this compound.
Caption: A general Pauson-Khand approach to the bicyclo[3.3.0]octane core.
Conclusion
For the direct and high-yielding synthesis of this compound, the Weiss-Cook condensation is the superior and most practical method. Its operational simplicity, scalability, and the use of readily available starting materials make it the preferred choice for most applications. The detailed and optimized procedures available in the literature further enhance its reliability.
The Pauson-Khand reaction, while a powerful tool for the construction of the bicyclo[3.3.0]octane skeleton, represents a more indirect approach to the target dione. It is better suited for the synthesis of more complex or highly substituted analogs where the specific stereochemical control offered by the PKR is advantageous. The requirement for specialized starting materials and reaction conditions, including the use of toxic metal carbonyls and high-pressure carbon monoxide, makes it a less attractive option for the straightforward synthesis of the parent dione.
Researchers should consider the scale of their synthesis, the desired purity, and the available laboratory infrastructure when choosing between these synthetic strategies. For most applications requiring this compound, the Weiss-Cook condensation provides an efficient and well-established path.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ERIC - EJ1277462 - Process Development of the Weiss-Cook Reaction for the Preparation of "cis"-1,5- Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory, Journal of Chemical Education, 2020-Oct [eric.ed.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps [beilstein-journals.org]
- 5. Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Validating the Structure of cis-Bicyclo[3.3.0]octane-3,7-dione Reaction Products: A Comparative Guide
For researchers and professionals in drug development, the rigid bicyclic scaffold of cis-bicyclo[3.3.0]octane-3,7-dione serves as a versatile starting material for the synthesis of complex polycyclic compounds and biologically active molecules. Its utility as a precursor for natural products and their analogues, such as the iridoid glycoside Loganin, underscores the importance of robust methods for its synthesis and the accurate structural validation of its reaction products.[1] This guide provides a comparative overview of the primary synthetic route to this compound, alternative approaches, and detailed experimental protocols for the validation of its derivatives.
Comparison of Synthetic Methodologies
The most established method for the synthesis of this compound is the Weiss-Cook reaction, a condensation reaction between a 1,2-dicarbonyl compound (like glyoxal) and an acetonedicarboxylate.[2] While highly effective, alternative strategies have been explored to access the bicyclo[3.3.0]octane core. Below is a comparison of the Weiss-Cook reaction with a notable alternative approach.
| Feature | Weiss-Cook Reaction | Pauson-Khand Reaction |
| Starting Materials | Dimethyl 1,3-acetonedicarboxylate, Glyoxal | Cyclopentadiene, Alkyne, Carbon Monoxide |
| Key Transformation | Base-catalyzed condensation followed by acidic hydrolysis and decarboxylation | Cobalt-mediated [2+2+1] cycloaddition |
| Reported Yield | 88-90% for the final dione from the tetraester intermediate[2] | Varies significantly with substrate, can be low for simple alkynes |
| Stereoselectivity | Inherently forms the cis-fused isomer | Can be influenced by chiral ligands, but control can be challenging |
| Reaction Conditions | Step 1: Base (e.g., NaOH in methanol), reflux. Step 2: Acid (e.g., HCl), reflux.[2] | Requires a cobalt carbonyl complex, often at elevated temperatures and pressures of CO. |
| Advantages | High yield, readily available starting materials, well-established procedure.[2] | Can introduce a wider range of functionalities through the choice of alkyne. |
| Disadvantages | Can be sensitive to reaction conditions ("point reaction").[2] | Use of stoichiometric toxic cobalt reagents, often requires high pressures. |
Experimental Protocols
Accurate structural determination of reaction products is paramount. The following are detailed protocols for the synthesis of this compound via the Weiss-Cook reaction and the subsequent characterization of its products using standard spectroscopic techniques.
Synthesis of this compound via Weiss-Cook Reaction
This two-step procedure is adapted from Organic Syntheses.[2]
Step 1: Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Prepare a solution of sodium hydroxide (64 g) in methanol (1.15 L) in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
Cool the solution in an ice bath and add dimethyl 1,3-acetonedicarboxylate (273 g) dropwise while stirring.
-
Heat the resulting slurry to reflux until the white salt dissolves.
-
Remove the heating mantle and add 40% aqueous glyoxal (128.5 g) at a rate that maintains the internal temperature at 65°C.
-
After the addition is complete, allow the mixture to cool to room temperature and stir overnight.
-
Collect the precipitated disodium salt by suction filtration, wash with methanol, and dry under reduced pressure.
-
Dissolve the salt in water and add it to chloroform. Acidify with 1 M HCl while stirring vigorously.
-
Separate the layers and extract the aqueous phase with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the tetraester.
Step 2: Synthesis of this compound
-
In a 3-L three-necked round-bottomed flask equipped with a heating mantle, reflux condensers, and a magnetic stirrer, charge the tetraester (135 g), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).[2]
-
Stir the mixture vigorously and heat at reflux for 2.5 hours.[2]
-
Cool the solution in an ice bath and extract the product with five 250-mL portions of chloroform.[2]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.[2]
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.[2]
-
The product can be purified by recrystallization from methanol or by sublimation. The reported yield of the pure product is 88-90%.[2]
Spectroscopic Characterization of Reaction Products
The following are general protocols for acquiring spectroscopic data to validate the structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum. For this compound, the expected signals are a doublet of doublets for the four protons at C2, C4, C6, and C8 (HA) around δ 2.16, another doublet of doublets for the other four protons at the same carbons (HB) around δ 2.59, and a multiplet for the two bridgehead protons (C1 and C5) around δ 3.04.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum. For the parent dione, characteristic signals are observed around δ 35.5 (bridgehead CH), δ 42.6 (CH₂), and δ 217.2 (C=O).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a thin film of the liquid sample between two NaCl or KBr plates, or prepare a KBr pellet for a solid sample.
-
Data Acquisition : Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis : For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1738 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or gas chromatography).
-
Data Acquisition : Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
-
Analysis : For the parent dione, the molecular ion peak (M⁺) is expected at m/z 138.
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Validation
The overall process from synthesis to structural validation can be visualized as a clear workflow.
Caption: A flowchart illustrating the synthesis, purification, and structural validation of this compound.
Signaling Pathways Modulated by Loganin
The biological activity of compounds derived from this compound is of significant interest to drug development professionals. Loganin, an iridoid glycoside for which the dione is a synthetic intermediate, has been shown to exhibit protective effects against cardiac hypertrophy and neuropathic pain by modulating several key signaling pathways.[1][3][4][5]
References
- 1. This compound | 51716-63-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Loganin Inhibits Angiotensin II–Induced Cardiac Hypertrophy Through the JAK2/STAT3 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Iridoid Glycoside Loganin Modulates Autophagic Flux Following Chronic Constriction Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Iridoid Glycoside Loganin Modulates Autophagic Flux Following Chronic Constriction Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-Bicyclo[3.3.0]octane-3,7-dione: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cis-Bicyclo[3.3.0]octane-3,7-dione (CAS No. 51716-63-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe laboratory environment.
Immediate Safety and Logistical Information
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the institutional policies regarding chemical waste management.
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Nitrile gloves. |
| Respiratory | Type N95 (US) or equivalent dust mask. |
| Body Protection | Laboratory coat. |
Waste Handling and Storage:
| Parameter | Guideline |
| Waste Classification | Treat as hazardous chemical waste. |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory. |
| Container Type | A clean, dry, and chemically compatible container with a secure screw-top lid. |
| Labeling | Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation. |
| Segregation | Store away from incompatible materials, particularly strong oxidizing agents. |
| Spill Management | In case of a spill, avoid generating dust. Use personal protective equipment.[4] Moisten the spilled solid with a damp cloth or paper towel to prevent airborne dust, and carefully transfer it into the hazardous waste container. Decontaminate the area with soap and water. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1.0 Waste Collection and Segregation:
1.1. Pure Chemical Waste: 1.1.1. For unused or expired this compound, carefully transfer the solid into a designated hazardous waste container. 1.1.2. Ensure the container is properly labeled. 1.1.3. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
1.2. Contaminated Labware: 1.2.1. For labware (e.g., spatulas, weighing boats, glassware) grossly contaminated with this compound, scrape off as much of the solid residue as possible into the designated hazardous waste container. 1.2.2. Rinse the labware with a minimal amount of a suitable solvent (e.g., acetone, ethanol). 1.2.3. Collect the first rinseate as hazardous liquid waste in a separate, appropriately labeled container. 1.2.4. Subsequent rinses can be managed as per your institution's guidelines for non-hazardous waste, provided the initial rinse was thorough.
2.0 Disposal of Empty Containers:
2.1. Original Product Containers: 2.1.1. Ensure the container is completely empty by scraping out any remaining solid into the hazardous waste container. 2.1.2. Triple-rinse the empty container with a suitable solvent. 2.1.3. Collect all rinsate as hazardous liquid waste. 2.1.4. Deface or remove the original label from the container. 2.1.5. The rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, as per institutional policy.
3.0 Final Disposal:
3.1. Waste Pickup: 3.1.1. Once the hazardous waste container is full, or as per your laboratory's schedule, arrange for a pickup by your institution's EHS department. 3.1.2. Ensure all labeling is clear and the container is securely sealed before transport.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione [cebs.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
Personal protective equipment for handling cis-Bicyclo[3.3.0]octane-3,7-dione
Essential Safety and Handling Guide for cis-Bicyclo[3.3.0]octane-3,7-dione
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Respiratory | Dust mask type N95 (US) | To prevent inhalation of the solid compound, which may cause respiratory irritation.[1] |
| Eye and Face | Tightly fitting safety goggles with side-shields[2] | To protect against dust particles and potential splashes that can cause serious eye irritation.[1] |
| Hand | Chemical-resistant gloves (inspect before use)[2] | To prevent skin contact, which can cause irritation.[1] |
| Body | Protective clothing, fire/flame resistant and impervious[1][2] | To protect against skin exposure and in case of fire, as the substance is a combustible solid. |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step operational plan is crucial for safety.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Material Safety Data Sheet (MSDS): Review the MSDS thoroughly before starting any work.
-
PPE Inspection: Inspect all PPE for integrity before use.[2]
Handling and Use
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[2]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[2]
Storage
-
Container: Keep the container tightly closed.[2]
-
Conditions: Store in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[2]
-
Classification: The substance is classified as a combustible solid.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[1]
-
Skin Contact: If on skin, wash with plenty of water and soap.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting and call a doctor if you feel unwell.[1]
Spill and Disposal Plan
-
Spill Containment: In case of a spill, use personal protective equipment and avoid dust formation.[3] Ensure adequate ventilation.[3]
-
Waste Disposal: Dispose of the compound and any contaminated materials in a designated and approved waste disposal plant.[4]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
